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  • Product: 5-Chloro-2-methyl-3-nitrobenzonitrile
  • CAS: 1082040-48-9

Core Science & Biosynthesis

Foundational

The 5-Chloro-2-methyl-3-nitrobenzonitrile Scaffold: A Technical Guide to Structure, Synthesis, and Application

Executive Summary In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex structure-activity relationships (SAR). 5-Chloro-2-methyl-3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex structure-activity relationships (SAR). 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS: 1082040-48-9) is a prime example of such a scaffold[1]. Featuring four distinct functional groups on a single benzene ring, it provides a versatile "push-pull" electronic system that enables orthogonal downstream derivatization.

This whitepaper provides an in-depth analysis of its structural properties, details a self-validating regioselective synthetic protocol, and outlines its strategic utility in pharmaceutical development.

Structural Architecture & Physicochemical Profile

The utility of [1] stems from its dense functionalization. Each substituent is strategically positioned to offer distinct chemical handles:

  • Nitrile Group (-CN) at C1: A strong electron-withdrawing group (EWG) that can be hydrolyzed to amides or carboxylic acids, or reduced to primary amines.

  • Methyl Group (-CH3) at C2: Provides steric bulk and serves as a mild electron-donating group (EDG), which is critical for directing electrophilic aromatic substitution during synthesis.

  • Nitro Group (-NO2) at C3: A powerful EWG that can be selectively reduced to an aniline, opening pathways for amide coupling or Buchwald-Hartwig aminations.

  • Chloro Group (-Cl) at C5: A halogen handle perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

Quantitative Data Summary

To facilitate compound tracking and computational modeling, the core physicochemical parameters are summarized below:

ParameterValue
IUPAC Name 5-Chloro-2-methyl-3-nitrobenzonitrile
CAS Registry Number 1082040-48-9
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Monoisotopic Mass 196.0040 Da
Topological Polar Surface Area (TPSA) 69.6 Ų
Hydrogen Bond Donors / Acceptors 0 / 3
Rotatable Bonds 0

Mechanistic Profiling: The Causality of Regioselective Nitration

The synthesis of 5-chloro-2-methyl-3-nitrobenzonitrile typically proceeds via the electrophilic aromatic substitution (EAS) of[2]. Alternatively, earlier precursors like can be utilized to build the nitrile core via a Sandmeyer reaction before nitration.

The Causality of Regioselectivity: Why does the nitronium ion ( NO2+​ ) exclusively attack the C3 position? The regioselectivity is dictated by a perfect storm of synergistic directing effects:

  • The methyl group (C2) is an activating EDG that directs ortho/para. Its ortho positions are C1 (occupied) and C3. Its para position is C5 (occupied). Thus, it strongly directs to C3 .

  • The nitrile group (C1) is a deactivating EWG that directs meta. Its meta positions are C3 and C5 (occupied). Thus, it also directs to C3 .

  • The chloro group (C5) directs ortho (C4 and C6), but as a deactivating halogen, its directing influence is overpowered by the activating methyl group.

Because both the methyl and nitrile groups synergistically direct the electrophile to the C3 position, the reaction proceeds with exceptional regiocontrol, minimizing regioisomeric impurities.

Synthesis A 5-Chloro-2-methylbenzonitrile (CAS: 50712-70-4) C Electrophilic Aromatic Substitution (EAS) A->C Substrate B Nitration Mixture (HNO3 / H2SO4) B->C NO2+ Generation D 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS: 1082040-48-9) C->D Regioselective C3 Nitration

Regioselective synthesis workflow via Electrophilic Aromatic Substitution.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol for the nitration of 5-chloro-2-methylbenzonitrile incorporates built-in self-validating checkpoints.

Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
5-Chloro-2-methylbenzonitrile151.601.01.51 g (10 mmol)Substrate
Nitric Acid ( HNO3​ , 70%)63.011.2~0.76 mLNitrating Agent
Sulfuric Acid ( H2​SO4​ , 98%)98.08Solvent5.0 mLCatalyst / Solvent
Step-by-Step Methodology

Step 1: Acid Mixture Preparation

  • Action: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 mL of concentrated H2​SO4​ . Cool the flask to 0 °C using an ice-water bath. Slowly add 0.76 mL of 70% HNO3​ dropwise.

  • Causality: The highly exothermic reaction between sulfuric and nitric acid generates the active electrophile, the nitronium ion ( NO2+​ ). Cooling prevents thermal runaway and the premature degradation of the nitrating agent.

Step 2: Substrate Addition

  • Action: Dissolve 1.51 g of 5-chloro-2-methylbenzonitrile in a minimal amount of cold H2​SO4​ (approx. 2 mL) and add it dropwise to the nitrating mixture over 15 minutes. Maintain the internal temperature strictly below 5 °C.

  • Causality: Temperature control is critical. Exceeding 5 °C drastically increases the risk of over-nitration (di-nitro byproducts) or oxidative cleavage of the methyl group.

Step 3: Reaction Monitoring & Self-Validation

  • Action: Stir the reaction at 0–5 °C for 2 hours. Sample 50 µL of the mixture, quench in 1 mL of ice water, and extract with 1 mL Ethyl Acetate (EtOAc).

  • Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The successful incorporation of the highly polar nitro group will result in a distinct new spot with a significantly lower Retention Factor ( Rf​ ) compared to the non-polar starting material. Furthermore, LC-MS (ESI+) analysis must yield a mass shift of exactly +45 Da (from 151.02 Da to 196.00 Da), confirming the addition of a single −NO2​ group.

Step 4: Quenching and Workup

  • Action: Carefully pour the reaction mixture over 50 g of crushed ice with vigorous stirring.

  • Self-Validating Checkpoint: The sudden shift in polarity and pH will force the product to crash out of solution as a pale yellow precipitate. Filter the solid under vacuum and wash thoroughly with cold distilled water until the filtrate is pH neutral.

Downstream Applications in Drug Development

The true value of 5-Chloro-2-methyl-3-nitrobenzonitrile lies in its orthogonality. Because the functional groups react under completely different conditions, medicinal chemists can selectively modify one position without affecting the others.

Applications Core 5-Chloro-2-methyl-3-nitrobenzonitrile (Core Scaffold) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Core->CrossCoupling Reacts at C5 (C-Cl bond) Reduction Nitro Reduction (Aniline Formation) Core->Reduction Reacts at C3 (C-NO2 bond) NitrileHydrolysis Nitrile Hydrolysis (Amide/Acid Formation) Core->NitrileHydrolysis Reacts at C1 (C-CN bond)

Downstream derivatization pathways for drug development applications.

  • C5 Elongation: The C-Cl bond is an excellent substrate for Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids, allowing for the rapid construction of biaryl systems common in kinase inhibitors.

  • C3 Amination: The nitro group can be reduced (e.g., via Pd/C and H2​ , or Iron/Acetic acid) to yield 3-amino-5-chloro-2-methylbenzonitrile. This aniline is a prime nucleophile for coupling with activated carboxylic acids to form stable amide linkages.

Environmental, Health, and Safety (EHS) Guidelines

When handling 5-Chloro-2-methyl-3-nitrobenzonitrile and executing its synthesis, strict EHS protocols must be observed:

  • Thermal Hazards: Nitration reactions are highly exothermic. Loss of temperature control can result in thermal runaway and the generation of explosive poly-nitrated aromatics.

  • Toxicity: Nitroaromatics and chlorinated anilines are known skin sensitizers and potential methemoglobinemia-inducing agents. All manipulations must be performed in a certified fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Waste Disposal: Acidic aqueous waste containing trace nitroaromatics must be neutralized and disposed of as hazardous organic waste, strictly segregated from basic or cyanide-containing waste streams.

References

  • Speciality Chemicals – GMR Pharma. 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS 1082040-48-9). Retrieved from[Link]

  • Cheméo. Chemical Properties of 5-Chloro-2-methylbenzonitrile. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways for 5-Chloro-2-methyl-3-nitrobenzonitrile: A Comprehensive Technical Guide

Abstract The synthesis of highly substituted benzonitriles, such as 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS 1082040-48-9) [1], presents a unique strategic challenge in organic chemistry due to the complex 1,2,3,5-tetr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of highly substituted benzonitriles, such as 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS 1082040-48-9) [1], presents a unique strategic challenge in organic chemistry due to the complex 1,2,3,5-tetrasubstitution pattern. Direct electrophilic aromatic substitution on a pre-formed benzonitrile ring is often plagued by poor regioselectivity and low yields. This whitepaper details a highly optimized, regioselective bottom-up synthesis pathway starting from commercially available 4-chlorotoluene. By leveraging synergistic directing effects, molecular symmetry, and chemoselective reduction, this route provides a self-validating, high-yield methodology suitable for advanced drug development and agrochemical research.

Section 1: Retrosynthetic Analysis & Strategic Design

The core challenge in synthesizing 5-chloro-2-methyl-3-nitrobenzonitrile lies in placing a cyano group, a methyl group, a nitro group, and a chlorine atom in a specific pseudo-meta/ortho relationship.

If we attempt to nitrate 5-chloro-2-methylbenzonitrile, the competing directing effects of the deactivating cyano (-CN) and chloro (-Cl) groups against the activating methyl (-CH₃) group lead to complex isomeric mixtures. However, by mapping the target molecule back to a toluene derivative, the target is revealed to be a derivative of 4-chloro-2,6-disubstituted toluene .

The optimal retrosynthetic strategy involves:

  • Double Nitration: Utilizing the strong ortho/para directing power of the methyl group on 4-chlorotoluene to force two nitro groups into the 2 and 6 positions, yielding 4-chloro-2,6-dinitrotoluene[2][3].

  • Chemoselective Zinin Reduction: 4-chloro-2,6-dinitrotoluene possesses perfect C2v​ symmetry relative to the methyl and chloro axis. Consequently, the partial reduction of either nitro group yields the exact same intermediate: 4-chloro-2-methyl-6-nitroaniline[4].

  • Sandmeyer Cyanation: The resulting aniline is diazotized and converted to the target benzonitrile via copper catalysis.

Retrosynthesis Target 5-Chloro-2-methyl- 3-nitrobenzonitrile (Target) Aniline 4-Chloro-2-methyl- 6-nitroaniline (Sandmeyer Precursor) Target->Aniline  Sandmeyer  Cyanation Dinitro 4-Chloro-2,6- dinitrotoluene (Symmetric Intermediate) Aniline->Dinitro  Zinin  Reduction Toluene 4-Chlorotoluene (Starting Material) Dinitro->Toluene  Double  Nitration

Caption: Retrosynthetic pathway for 5-Chloro-2-methyl-3-nitrobenzonitrile via toluene precursors.

Section 2: Step-by-Step Experimental Methodologies

Step 2.1: Double Nitration of 4-Chlorotoluene

Objective: Synthesis of 4-Chloro-2,6-dinitrotoluene (CAS 35572-79-3)[5]. Causality & Mechanism: The methyl group activates the ring and directs electrophiles to the ortho positions (2 and 6). The first nitration proceeds smoothly at low temperatures to yield 4-chloro-2-nitrotoluene (CAS 89-59-8)[6]. The introduction of the first strongly deactivating nitro group requires harsher conditions (fuming nitric acid and elevated heat) to force the second nitration at position 6.

Protocol:

  • First Nitration: Slowly add 1.0 eq of 4-chlorotoluene to a pre-cooled (0–5 °C) mixture of concentrated HNO₃ and H₂SO₄ (1:1 v/v). Maintain temperature below 10 °C to prevent oxidative degradation of the methyl group. Stir for 2 hours, then pour over crushed ice. Extract with dichloromethane (DCM) to isolate 4-chloro-2-nitrotoluene.

  • Second Nitration: Dissolve the intermediate in concentrated H₂SO₄. Slowly add fuming HNO₃ (1.5 eq) while heating the reaction mixture to 90 °C for 4 hours.

  • Self-Validation: Cool the mixture and pour over ice. The product, 4-chloro-2,6-dinitrotoluene, will precipitate as a pale yellow solid. A melting point check (expected ~76 °C) confirms the completion of the dinitration[2].

Step 2.2: Regioselective Zinin Reduction

Objective: Synthesis of 4-Chloro-2-methyl-6-nitroaniline (CAS 62790-50-5)[7]. Causality & Mechanism: Standard catalytic hydrogenation (e.g., Pd/C with H₂) would indiscriminately reduce both nitro groups and potentially cause hydrodehalogenation of the chlorine atom. The Zinin reduction utilizes the sulfide anion ( S2− ), which is highly chemoselective. Once the first nitro group is reduced to an amine, the newly formed amino group donates electron density (+M effect) into the ring, heavily deactivating the remaining nitro group toward further nucleophilic attack by the sulfide[4]. Combined with the molecule's C2v​ symmetry, this guarantees a single regioisomer.

Protocol:

  • Suspend 4-chloro-2,6-dinitrotoluene (1.0 eq) in ethanol and heat to gentle reflux (70 °C).

  • Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq) and elemental sulfur (1.0 eq) in water to generate sodium polysulfide in situ.

  • Add the polysulfide solution dropwise over 1 hour. The solution will transition from yellow to deep red.

  • Reflux for an additional 2 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf dinitro starting material and the appearance of a bright orange spot confirms the formation of the nitroaniline.

  • Concentrate the ethanol, dilute with water, and extract with ethyl acetate. Recrystallize from ethanol to yield pure 4-chloro-2-methyl-6-nitroaniline as orange needles[7].

Step 2.3: Sandmeyer Cyanation

Objective: Synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS 1082040-48-9)[1]. Causality & Mechanism: The primary amine is converted into a highly reactive diazonium salt. A critical safety and yield-optimizing step is the neutralization of the acidic diazonium solution before its addition to the copper(I) cyanide complex. If added while highly acidic, lethal HCN gas will evolve, and the CuCN catalyst will be destroyed.

Protocol:

  • Diazotization: Suspend 4-chloro-2-methyl-6-nitroaniline in 20% aqueous HCl. Cool to 0–5 °C in an ice-salt bath. Add a cold aqueous solution of NaNO₂ (1.1 eq) dropwise.

  • Self-Validation (Diazotization): The orange suspension will dissolve into a clear, pale-yellow solution of the diazonium salt. Starch-iodide paper should turn blue-black, confirming a slight excess of nitrous acid.

  • Neutralization: Carefully add solid Na₂CO₃ in small portions until the pH reaches ~6.0. Keep the solution strictly below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.5 eq) in water, heating to 60 °C.

  • Add the neutralized diazonium solution dropwise to the hot CuCN/KCN complex. Vigorous nitrogen gas evolution will occur (self-validating the displacement).

  • Stir at 60 °C for 1 hour, cool to room temperature, and filter the resulting brown precipitate. Purify via silica gel chromatography to yield 5-chloro-2-methyl-3-nitrobenzonitrile.

Sandmeyer Step1 4-Chloro-2-methyl-6-nitroaniline Dissolved in aq. HCl Step2 Add NaNO2 (aq) at 0-5 °C (Diazotization) Step1->Step2 Step3 Formation of Diazonium Salt (Clear yellow solution) Step2->Step3 Step4 Neutralize with Na2CO3 (pH ~6-7) Step3->Step4 Step5 Dropwise addition to CuCN/KCN at 60 °C (Cyanation) Step4->Step5 Step6 5-Chloro-2-methyl-3-nitrobenzonitrile (Precipitate) Step5->Step6

Caption: Step-by-step workflow for the Sandmeyer cyanation of the aniline intermediate.

Section 3: Quantitative Data & Yield Analysis

The following table summarizes the quantitative metrics, expected yields, and self-validation analytical methods for the complete synthetic workflow.

StepIntermediate / ProductCAS NumberTheoretical YieldTypical Exp. YieldPurity Check (Validation Method)
1a 4-Chloro-2-nitrotoluene89-59-8100%85–90%GC-MS / TLC (UV active)
1b 4-Chloro-2,6-dinitrotoluene35572-79-3100%80–85%Melting Point (~76 °C)
2 4-Chloro-2-methyl-6-nitroaniline62790-50-5100%70–75%¹H-NMR / Visual (Orange Crystals)
3 5-Chloro-2-methyl-3-nitrobenzonitrile1082040-48-9100%60–65%HPLC / IR (Sharp CN stretch ~2230 cm⁻¹)

Note: The overall yield from 4-chlorotoluene to the final target typically ranges from 28% to 37%, which is highly efficient for a tetrasubstituted benzene derivative.

References

  • GMR Pharma. "Speciality Chemicals Catalog: 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS 1082040-48-9)". GMR Pharma. URL: http://www.gmrpharma.com/
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6975, 4-Chloro-2-nitrotoluene". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6975
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2749341, 4-Chloro-2,6-dinitrotoluene". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2749341
  • Porter, H. K. "The Zinin Reduction of Nitroarenes". Organic Reactions, Vol 20, Chapter 4. Hosted via ScienceMadness. URL: https://www.sciencemadness.org/
  • CymitQuimica. "4-Chloro-2-methyl-6-nitroaniline Technical Specifications (CAS 62790-50-5)". CymitQuimica Database. URL: https://www.cymitquimica.com/
  • Sigma-Aldrich. "4-Chloro-2-nitrotoluene Product Page (CAS 89-59-8)". MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/101702
  • World Intellectual Property Organization. "WO2002041889A2 - Indolsulfonyl compounds useful in the treatment of cns disorders (Preparation of 4-Chloro-2,6-dinitrotoluene)". Google Patents. URL: https://patents.google.

Sources

Foundational

Strategic Applications and Synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the rapid assembly of complex, biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rapid assembly of complex, biologically active heterocycles relies heavily on the availability of densely functionalized aromatic building blocks[1]. 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS: 1082040-48-9) represents a masterclass in orthogonal reactivity. By strategically positioning four distinct functional handles—a nitrile, a methyl group, a nitro group, and a chlorine atom—on a single benzene ring, this molecule serves as a highly versatile precursor for privileged scaffolds, including indazoles, quinazolines, and benzimidazoles.

This technical guide deconstructs the chemical logic behind the synthesis of this compound, provides field-proven experimental protocols, and maps its downstream applications in pharmaceutical development.

Structural Significance & Synergistic Directing Effects

The true value of 5-Chloro-2-methyl-3-nitrobenzonitrile lies in the causality of its substitution pattern . When designing a synthesis for this molecule from a simpler precursor like 2-methyl-3-nitrobenzonitrile (CAS: 71516-35-3) [2], process chemists rely on the synergistic directing effects of the existing functional groups during Electrophilic Aromatic Substitution (EAS):

  • Nitrile Group (-CN) at C1: Strongly electron-withdrawing; meta-directing (directs incoming electrophiles to C3 and C5).

  • Methyl Group (-CH3) at C2: Electron-donating via hyperconjugation; ortho/para-directing (directs to C3 and C5).

  • Nitro Group (-NO2) at C3: Strongly electron-withdrawing; meta-directing (directs to C1 and C5).

The Causality: Positions C1, C2, and C3 are occupied. When subjected to electrophilic chlorination, all three existing substituents perfectly direct the incoming chlorine electrophile exclusively to the C5 position. This absolute regiocontrol eliminates the formation of isomeric byproducts, making the scale-up of this intermediate highly efficient and self-validating.

Quantitative Data: Physicochemical Properties
PropertyValueReference / Rationale
Chemical Name 5-Chloro-2-methyl-3-nitrobenzonitrileIUPAC Standard
CAS Registry Number 1082040-48-9
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol Calculated
Predicted LogP ~2.6Optimal lipophilicity for CNS/oral drug penetration
Key Reactive Sites -NO₂ (Reducible), -CN (Electrophilic), -CH₃ (Acidic protons)Orthogonal handles for sequential cyclization

Retrosynthetic Analysis & Mechanistic Pathways

To synthesize 5-Chloro-2-methyl-3-nitrobenzonitrile, two primary retrosynthetic disconnections are utilized in the field: the Electrophilic Chlorination Route (preferred for scale-up due to high atom economy) and the Sandmeyer Route (useful when starting from widely available aniline derivatives).

Retrosynthesis Target 5-Chloro-2-methyl- 3-nitrobenzonitrile (Target) Aniline 5-Chloro-2-methyl- 3-nitroaniline Aniline->Target Sandmeyer Reaction (NaNO2, HCl, CuCN) Deschloro 2-Methyl-3-nitrobenzonitrile Deschloro->Target Electrophilic Chlorination (Cl2, FeCl3) Tolunitrile 2-Methylbenzonitrile Tolunitrile->Deschloro Regioselective Nitration (HNO3, H2SO4)

Retrosynthetic pathways for 5-Chloro-2-methyl-3-nitrobenzonitrile.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed not just as a list of steps, but as self-validating systems where the mechanistic choices ensure high fidelity and yield.

Protocol A: Regioselective Electrophilic Chlorination

This route capitalizes on the synergistic directing effects discussed in Section 2.

  • Preparation: Dissolve 2-methyl-3-nitrobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Catalyst Addition: Add anhydrous Iron(III) chloride (FeCl₃, 0.1 eq). Causality: FeCl₃ acts as a Lewis acid to polarize the Cl-Cl bond, generating the highly reactive "Cl⁺" equivalent necessary to overcome the deactivating nature of the -NO₂ and -CN groups.

  • Halogenation: Slowly introduce chlorine gas (Cl₂) or dropwise add sulfuryl chloride (SO₂Cl₂, 1.1 eq) while maintaining the temperature at 40 °C.

  • Reaction Monitoring: Monitor via HPLC. The reaction is self-limiting at the mono-chlorinated stage because the introduction of the electronegative chlorine atom further deactivates the ring, preventing over-chlorination.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize dissolved HCl. Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from ethanol to yield the pure target.

Protocol B: The Sandmeyer Cyanation Route

Used when 5-chloro-2-methyl-3-nitroaniline is the starting material.

  • Diazotization: Suspend the aniline (1.0 eq) in a mixture of concentrated HCl and water. Cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.05 eq). Causality: Temperature control is critical; above 5 °C, the diazonium salt will prematurely degrade into a phenol via Sₙ1-type hydrolysis.

  • Copper Complex Preparation: In a separate flask, prepare a solution of Copper(I) cyanide (CuCN, 1.2 eq) and Potassium cyanide (KCN, 2.0 eq) in water, forming the soluble K₂[Cu(CN)₃] complex.

  • Radical Recombination: Slowly transfer the cold diazonium solution into the CuCN solution at 60 °C. Causality: The Cu(I) species acts as a single-electron transfer (SET) catalyst, reducing the diazonium cation to an aryl radical. This radical rapidly recombines with the cyanide ligand, regenerating the Cu(I) catalyst and forming the desired nitrile.

  • Isolation: Neutralize, extract with ethyl acetate, and purify via silica gel chromatography.

Downstream Applications: Assembly of Privileged Scaffolds

In drug discovery, 5-Chloro-2-methyl-3-nitrobenzonitrile is rarely the final drug; it is a springboard[1]. Its most powerful application is the synthesis of highly functionalized aminoindazoles , which are critical hinge-binding motifs in kinase inhibitor design.

Application SM 5-Chloro-2-methyl- 3-nitrobenzonitrile Reduction Béchamp Reduction (Fe/NH4Cl) SM->Reduction Amine 3-Amino-5-chloro- 2-methylbenzonitrile Reduction->Amine Cyclization Diazotization & Intramolecular Cyclization Amine->Cyclization Indazole Functionalized Aminoindazole Core Cyclization->Indazole

Downstream transformation into a functionalized aminoindazole core.

Mechanistic Insight for Downstream Processing: Notice the specific choice of the Béchamp Reduction (Fe/NH₄Cl) over standard catalytic hydrogenation (Pd/C, H₂). As a Senior Application Scientist, I must emphasize this causality: standard Pd/C hydrogenation of this molecule will result in rapid hydrodehalogenation, stripping the chlorine atom off the C5 position. By using the milder, single-electron transfer mechanism of elemental iron, the nitro group is selectively reduced to the amine while preserving the critical carbon-chlorine bond. The resulting aniline can then be diazotized and cyclized onto the adjacent methyl group to form the indazole core.

References

  • Nair, S. R., et al. "A Domino One-Pot Approach to Functionalized Benzonitriles from 2-[(3-Hydroxy/acetoxy)propyn-1-yl]benzamides." Synthesis, 2024; 56(19): 3001-3008. URL:[Link]

  • Han, G.-Z., et al. "2-Methyl-3-nitrobenzonitrile." Acta Crystallographica Section E: Structure Reports Online, 2008. URL:[Link]

  • Chemikart Catalog. "5-Chloro-2-methyl-3-nitrobenzonitrile (CAS 1082040-48-9) Specifications." Chemikart. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 5-Chloro-2-methyl-3-nitrobenzonitrile

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly functionalized aromatic scaffolds in rational drug design. 5-Chloro-2-methyl-3-nitrobenzonitrile (1 [1]) represents a premiu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized aromatic scaffolds in rational drug design. 5-Chloro-2-methyl-3-nitrobenzonitrile (1 [1]) represents a premium tetrasubstituted benzene building block. Its unique substitution pattern—featuring a nitrile, a methyl, a nitro, and a chloro group—provides orthogonal reactivity vectors for downstream transformations. This makes it an indispensable intermediate for synthesizing complex heterocycles, such as indazoles and benzimidazoles, which are ubiquitous in modern kinase inhibitors and CNS-active therapeutics.

Physicochemical Profiling & Molecular Descriptors

Understanding baseline molecular descriptors is critical for predicting pharmacokinetic behavior early in the drug development pipeline. The compound strictly adheres to the parameters outlined in 2 [4], ensuring its downstream derivatives maintain favorable oral bioavailability profiles.

Table 1: Quantitative Physicochemical Data

DescriptorValuePharmacokinetic Implication
Molecular Formula C8H5ClN2O2Core scaffold composition
Molecular Weight 196.59 g/mol <500 Da; highly favorable for oral absorption
Exact Mass 196.00395 DaHigh-resolution MS target
CAS Registry Number 1082040-48-9Unique chemical identifier [1, 2]
H-Bond Donors 0Low desolvation penalty
H-Bond Acceptors 3 (Nitrile N, Nitro O's)Facilitates target protein binding
Topological Polar Surface Area 69.6 Ų<140 Ų; excellent membrane permeability
Ro5 Violations 0High intrinsic "drug-likeness"

Retrosynthetic Logic & Structural Dynamics

The synthesis of 5-chloro-2-methyl-3-nitrobenzonitrile relies on the exquisite orchestration of directing effects during 3 [3].

Starting from 5-chloro-2-methylbenzonitrile, we must introduce the nitro group specifically at the C3 position. Let us analyze the causality of this regioselectivity:

  • The Methyl Group (C2): Acts as an electron-donating group via hyperconjugation. It is the only activating group on the ring, thus dictating the orientation of the incoming electrophile. It directs ortho/para. With the para position (C5) blocked by chlorine, it strongly directs to the ortho position (C3).

  • The Nitrile Group (C1): A strong electron-withdrawing group that directs meta. The meta positions relative to C1 are C3 and C5. Since C5 is occupied, it synergistically directs to C3.

  • The Chloro Group (C5): A weakly deactivating ortho/para director. It directs to C4 and C6.

Because the activating methyl group dominates the EAS transition state, and the nitrile group provides synergistic meta-direction, nitration occurs regioselectively at C3, yielding the target compound with exceptional purity.

Experimental Protocol: Regioselective Nitration (Self-Validating System)

This protocol is designed not just to synthesize the molecule, but to serve as a self-validating workflow where each step has a strict mechanistic purpose.

Step-by-Step Methodology:

  • Electrophile Generation: Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 10 equiv). Cool to 0°C using an ice-salt bath. Slowly add fuming nitric acid (HNO₃, 1.1 equiv).

    • Causality: H₂SO₄ protonates HNO₃, driving the dehydration that generates the highly reactive nitronium ion (NO₂⁺), the active electrophile [3].

  • Substrate Addition: Dissolve 5-chloro-2-methylbenzonitrile (1.0 equiv) in a minimal amount of cold H₂SO₄. Add this solution dropwise to the nitrating mixture, strictly maintaining the internal temperature between 0°C and 5°C.

    • Causality: The nitrile group is susceptible to acid-catalyzed hydrolysis to an amide or carboxylic acid at elevated temperatures. Strict thermal control preserves the functional group and prevents over-nitration.

  • Reaction Propagation: Stir the mixture at 0–5°C for 2 hours. Monitor via TLC or LC-MS until the starting material is entirely consumed.

  • Quenching & Isolation: Pour the reaction mixture slowly over vigorously stirred crushed ice.

    • Causality: Rapid dilution of the strongly acidic medium forces the highly hydrophobic 5-chloro-2-methyl-3-nitrobenzonitrile to precipitate as a solid, enabling simple isolation via vacuum filtration.

  • Purification: Wash the filter cake with cold water until the filtrate is pH neutral, then recrystallize from ethanol/water to yield the pure product.

Analytical Validation (¹H NMR): To validate the regiochemistry, examine the ¹H NMR spectrum. The C4 and C6 protons will appear as two distinct doublets with a small meta-coupling constant (J ≈ 2.0 Hz). If nitration had occurred at C6, the remaining C3 and C4 protons would exhibit a large ortho-coupling (J ≈ 8.0 Hz). The presence of only meta-coupling is a self-validating proof of the 1,2,3,5-tetrasubstitution pattern.

Downstream Applications in Drug Discovery

The true value of 5-chloro-2-methyl-3-nitrobenzonitrile lies in its utility as a precursor for privileged pharmaceutical scaffolds. By subjecting the nitro group to chemoselective reduction (e.g., using Iron and Ammonium Chloride), the resulting 3-amino-5-chloro-2-methylbenzonitrile can undergo cyclization to form substituted indazoles or benzimidazoles.

G A 5-Chloro-2-methylbenzonitrile (Starting Material) B Electrophilic Aromatic Nitration (HNO3/H2SO4, 0-5°C) A->B Regioselective Substitution C 5-Chloro-2-methyl-3-nitrobenzonitrile Target Intermediate B->C Yield >85% D Nitro Reduction (Fe/NH4Cl or H2, Pd/C) C->D Chemoselective Reduction E 3-Amino-5-chloro-2-methylbenzonitrile D->E Amine Generation F Heterocyclic Cyclization E->F Scaffold Building G Indazole / Benzimidazole Pharmacophores F->G Drug Discovery

Workflow from 5-Chloro-2-methyl-3-nitrobenzonitrile synthesis to pharmacophore generation.

References

  • GMR Pharma. "Speciality Chemicals – GMR Pharma".
  • ChemBuyersGuide.
  • Master Organic Chemistry. "Electrophilic Aromatic Substitutions (2)
  • National Center for Biotechnology Information (NIH). "Evaluation of blockbuster drugs under the rule-of-five".

Sources

Foundational

A Predictive Spectroscopic and Structural Analysis of 5-Chloro-2-methyl-3-nitrobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive, predictive analysis of the spectroscopic characteristics of 5-Chloro-2-methyl-3-nitrobenzonitrile (C₈H₅ClN₂O₂). In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. By systematically evaluating the electronic and steric effects of the chloro, methyl, nitro, and nitrile substituents, we provide reasoned predictions for its ¹H NMR, ¹³C NMR, IR, and MS data. This guide is intended to serve as a foundational resource for researchers, synthetic chemists, and drug development professionals, enabling them to anticipate, identify, and characterize this compound in experimental settings. Detailed, field-proven protocols for data acquisition are also provided to ensure methodological rigor.

Introduction and Molecular Structure Overview

5-Chloro-2-methyl-3-nitrobenzonitrile is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing (nitro, chloro, nitrile) and electron-donating (methyl) groups on a benzene ring creates a distinct electronic environment, making spectroscopic analysis a powerful tool for its unambiguous identification.

The core of this guide is a predictive approach, necessitated by the current lack of published experimental spectra for this specific isomer. Our analysis is grounded in the fundamental principles of spectroscopy and supported by empirical data from structurally analogous compounds. By deconstructing the molecule into its constituent functional groups, we can project its behavior under various spectroscopic techniques.

The Logic of Substituent Effects

The predictive power of this guide rests on understanding how each substituent electronically influences the benzene ring.

  • Nitro Group (-NO₂): A potent electron-withdrawing group through both resonance (mesomeric) and inductive effects. It strongly deshields (increases the chemical shift of) protons and carbons at the ortho and para positions.[1][2]

  • Nitrile Group (-C≡N): An electron-withdrawing group, primarily through a strong inductive effect and a weaker resonance effect. It contributes to the deshielding of the aromatic system.

  • Chloro Group (-Cl): An electronegative atom that withdraws electron density inductively. However, it can donate electron density into the ring via resonance through its lone pairs. Its overall effect is typically a net withdrawal, leading to deshielding.

  • Methyl Group (-CH₃): An electron-donating group through hyperconjugation and a weak inductive effect, leading to a slight shielding (decrease in chemical shift) of ortho and para positions.

The interplay of these effects dictates the final chemical shifts and spectral features.

Caption: Structure of 5-Chloro-2-methyl-3-nitrobenzonitrile.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be relatively simple, showing two distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are governed by the electronic environment created by the five substituents.

Rationale for Chemical Shift Prediction
  • H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-withdrawing nitro and chloro groups. It is also para to the electron-donating methyl group. The primary deshielding influence will come from the adjacent nitrile group.

  • H-4: This proton is positioned between two strongly electron-withdrawing groups: ortho to the nitro group and ortho to the chloro group. This environment will cause a significant downfield shift, likely making it the most deshielded aromatic proton.

  • -CH₃: The methyl protons are attached to an aromatic ring and will appear in the typical benzylic region, slightly downfield from standard alkane protons.

Predicted ¹H NMR Data Table
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-4~ 8.0 - 8.2Doublet (d)1H
H-6~ 7.8 - 8.0Doublet (d)1H
-CH₃~ 2.5 - 2.7Singlet (s)3H

Note: The two aromatic protons (H-4 and H-6) are meta to each other, which would typically result in a small coupling constant (J ≈ 2-3 Hz), appearing as sharp doublets.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Rationale for Chemical Shift Prediction

The chemical shifts of the aromatic carbons are influenced by their direct attachments and their position relative to other substituents.[3]

  • C-CN and C-NO₂: Carbons directly attached to strongly electron-withdrawing groups are typically deshielded. However, the carbon bearing the nitro group (C-3) is expected to be significantly downfield.

  • C-Cl: The carbon attached to chlorine (C-5) will be deshielded due to chlorine's electronegativity.

  • C-CH₃: The carbon attached to the methyl group (C-2) will be slightly shielded by the electron-donating nature of the alkyl group.

  • Quaternary Carbons: Carbons that do not have an attached proton (C-1, C-2, C-3, C-5) will generally show weaker signals in a standard ¹³C NMR spectrum.

  • C≡N (Nitrile Carbon): The nitrile carbon itself will appear in a characteristic region of the spectrum, typically between 115-125 ppm.

Predicted ¹³C NMR Data Table
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (C-NO₂)~ 148 - 152
C-5 (C-Cl)~ 138 - 142
C-1 (C-CN)~ 135 - 139
C-2 (C-CH₃)~ 133 - 137
C-4~ 128 - 132
C-6~ 124 - 128
C≡N~ 115 - 118
-CH₃~ 18 - 22

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides critical information about the functional groups present in the molecule. The predicted spectrum for 5-Chloro-2-methyl-3-nitrobenzonitrile will be dominated by strong absorptions from the nitro and nitrile groups.

Rationale for Absorption Predictions
  • Nitrile Stretch (-C≡N): A sharp, intense absorption is expected in the triple bond region.[4]

  • Nitro Stretches (-NO₂): Aromatic nitro compounds display two very strong and characteristic stretching bands: an asymmetric stretch and a symmetric stretch.[2][5]

  • Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[6][7]

  • Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ is expected.

  • Alkyl C-H Stretches: Absorptions corresponding to the methyl group will appear just below 3000 cm⁻¹.

  • C-N and C-Cl Stretches: These single-bond stretches appear in the fingerprint region and are generally less diagnostic.

Predicted IR Absorption Table
Functional GroupPredicted Absorption Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Alkyl C-H Stretch2980 - 2850Medium-Weak
Nitrile (C≡N) Stretch2240 - 2220Strong, Sharp
Aromatic C=C Bending1610 - 1580Medium
Asymmetric NO₂ Stretch1550 - 1520Very Strong
Aromatic C=C Bending1500 - 1475Medium
Symmetric NO₂ Stretch1360 - 1330Very Strong
C-H Out-of-Plane Bend900 - 800Strong
C-Cl Stretch800 - 700Medium

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its elemental composition and structure.

Rationale for Fragmentation Prediction
  • Molecular Ion (M⁺): The molecular weight of C₈H₅ClN₂O₂ is approximately 196.59 g/mol . The mass spectrum will show a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: M⁺ at m/z ≈ 196 and M+2 at m/z ≈ 198, with a characteristic intensity ratio of approximately 3:1.

  • Key Fragmentations: Aromatic nitro compounds are known to undergo characteristic fragmentations.[8][9] We can predict the following primary losses from the molecular ion:

    • Loss of NO₂: [M - 46]⁺, leading to a fragment at m/z ≈ 150.

    • Loss of Cl: [M - 35]⁺, leading to a fragment at m/z ≈ 161.

    • Loss of NO: [M - 30]⁺, a common rearrangement for nitroaromatics.

    • Loss of CH₃: [M - 15]⁺, leading to a fragment at m/z ≈ 181.

Predicted Key MS Peaks
m/z (for ³⁵Cl)AssignmentNotes
196[M]⁺Molecular Ion. Accompanied by M+2 peak at m/z 198.
181[M - CH₃]⁺Loss of the methyl radical.
166[M - NO]⁺Loss of nitric oxide.
150[M - NO₂]⁺Loss of the nitro group.
115[C₇H₄N]⁺Likely from loss of both Cl and NO₂.

Standard Operating Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following generalized protocols should be considered as a starting point and optimized as necessary.

Workflow for Spectroscopic Characterization

spectroscopic_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_interp Data Interpretation Sample Weigh ~5-10 mg of 5-Chloro-2-methyl-3-nitrobenzonitrile Solvent Dissolve in 0.7 mL CDCl₃ (for NMR) or prepare KBr pellet (for IR) Sample->Solvent MS EI-Mass Spectrometry Sample->MS NMR ¹H & ¹³C NMR (400 MHz Spectrometer) Solvent->NMR IR FT-IR Spectroscopy (4000-400 cm⁻¹ scan) Solvent->IR Process Process Spectra (Phase/Baseline Correction, Integration) NMR->Process IR->Process MS->Process Assign Assign Signals & Correlate Data Process->Assign Structure Confirm Structure Assign->Structure

Caption: General workflow for the spectroscopic characterization of an organic compound.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock the instrument on the deuterium signal of CDCl₃. Optimize the magnetic field homogeneity by shimming the sample.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe all carbons, especially quaternary ones.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Perform phase correction and baseline correction. For ¹H NMR, integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe for EI-MS.

  • Instrument Setup: Set the ionization energy to 70 eV. The mass analyzer (e.g., a quadrupole) is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Acquisition: Heat the probe to volatilize the sample into the ion source. Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak cluster (M⁺ and M+2) and major fragment ions. Compare the observed isotopic distribution for chlorine-containing fragments with theoretical values.

Conclusion

This guide provides a robust, theory-backed prediction of the key spectroscopic data for 5-Chloro-2-methyl-3-nitrobenzonitrile. The anticipated ¹H and ¹³C NMR spectra are characterized by downfield shifts caused by the potent electron-withdrawing nitro, chloro, and nitrile groups. The IR spectrum is expected to be dominated by strong, characteristic absorptions from the nitro and nitrile functionalities. Finally, the mass spectrum should display a clear molecular ion cluster at m/z 196/198 and predictable fragmentation patterns corresponding to the loss of its substituents. This comprehensive predictive analysis serves as an essential tool for any scientist aiming to synthesize, isolate, or identify this compound, bridging the gap until experimental data becomes publicly available.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. Available at: [Link]

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Exploratory

Solubility of 5-Chloro-2-methyl-3-nitrobenzonitrile in common lab solvents

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methyl-3-nitrobenzonitrile in Common Laboratory Solvents Introduction: The Critical Role of Solubility in Compound Application 5-Chloro-2-methyl-3-nitrobenzonit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methyl-3-nitrobenzonitrile in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Compound Application

5-Chloro-2-methyl-3-nitrobenzonitrile is a substituted aromatic nitrile, a class of compounds pivotal in organic synthesis and the development of novel pharmaceutical and agrochemical agents. Its molecular architecture, featuring a complex interplay of functional groups with varied polarities, dictates its behavior in solution. Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective use in reaction design, purification strategies like crystallization, formulation development, and analytical method development.

This guide provides a comprehensive analysis of the predicted solubility of 5-Chloro-2-methyl-3-nitrobenzonitrile based on first principles of physical organic chemistry and data from structurally analogous molecules. As direct experimental solubility data for this specific compound is not prevalent in public literature, we further present a robust, self-validating experimental protocol for its empirical determination, ensuring researchers can generate reliable, application-specific data.

Part 1: Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[1][2] An analysis of the functional groups on 5-Chloro-2-methyl-3-nitrobenzonitrile provides a strong foundation for predicting its behavior.

  • Benzene Ring: The core is a nonpolar, hydrophobic aromatic ring, which favors solubility in nonpolar solvents.[3]

  • Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[3]

  • Nitro Group (-NO₂): A strongly polar and electron-withdrawing group, it significantly increases the molecule's dipole moment, enhancing interactions with polar solvents.[4]

  • Chloro (-Cl) and Methyl (-CH₃) Groups: These substituents add to the overall molecular weight and nonpolar surface area, which tends to decrease aqueous solubility.

This combination of polar and nonpolar characteristics suggests a nuanced solubility profile, where the compound is unlikely to be soluble at the extremes of the polarity spectrum but will find favorable interactions with a range of intermediate-polarity solvents.

Qualitative Solubility Predictions in Common Laboratory Solvents

Based on this structural analysis, the following solubility patterns are predicted:

  • Highly Polar Protic Solvents (e.g., Water): The large, hydrophobic chloromethyl-substituted benzene ring is the dominant feature. Its nonpolar character is expected to far outweigh the influence of the polar nitro and nitrile groups, leading to insoluble or very slightly soluble behavior in water.[3][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in dipole-dipole interactions with the nitro and nitrile groups. However, the nonpolar backbone will limit high solubility. Therefore, slight to moderate solubility is anticipated.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): This class of solvents is exceptionally effective for compounds with mixed characteristics. They possess strong dipoles to solvate the polar nitro and nitrile functions but lack the strong hydrogen-bonding network of water, making them better able to accommodate the nonpolar aromatic ring. Good to high solubility is predicted in these solvents.[1][4]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can effectively solvate the entire molecule. The presence of a chlorine atom on the solute further promotes favorable interactions. High solubility is expected.[4]

  • Non-Polar Solvents (e.g., Toluene, Diethyl Ether, Hexane): Aromatic solvents like toluene should offer moderate to good solubility due to favorable pi-pi stacking interactions with the compound's benzene ring.[4] Less polar solvents like diethyl ether will likely show moderate solubility . In highly nonpolar aliphatic solvents like hexane, which interact primarily through weak van der Waals forces, the compound is expected to have low solubility due to the influence of its polar groups.[1]

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Highly Polar Protic WaterInsoluble / Very Slightly SolubleThe large hydrophobic backbone dominates over the polar functional groups.[3][4]
Polar Protic Methanol, EthanolSlight to ModerateBalance between polar group interactions and the nonpolar ring structure.[4]
Polar Aprotic Acetone, Acetonitrile, DMSO, THFGood to HighEffective solvation of both polar and nonpolar regions of the molecule.[1][4]
Chlorinated Dichloromethane (DCM), ChloroformHighSimilar polarity and favorable dipole-dipole interactions.[4]
Non-Polar Aromatic TolueneModerate to GoodFavorable π-π stacking interactions with the aromatic ring.[1][4]
Non-Polar Aliphatic Hexane, CyclohexaneLowInsufficient polarity to effectively solvate the nitro and nitrile groups.[1]

Part 2: Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a rigorous experimental approach is necessary. The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound and is widely accepted in chemical and pharmaceutical research.[1][5]

The Shake-Flask Method: A Self-Validating System

The core principle of this method is to create a saturated solution where the dissolved solute is in dynamic equilibrium with an excess of undissolved solid. This ensures the maximum amount of compound has dissolved at a given temperature. The subsequent quantification of the solute in the supernatant provides a direct measure of its solubility.

Detailed Step-by-Step Methodology

1. Preparation of Saturated Solution

  • Rationale: To ensure equilibrium is reached, an excess of the solid compound must be present. This provides a constant source of solute to saturate the solvent.

  • Protocol:

    • To a series of 4 mL glass vials, add a precisely known volume (e.g., 2.0 mL) of the desired high-purity solvent.

    • Add an excess amount of 5-Chloro-2-methyl-3-nitrobenzonitrile to each vial. A general rule is to add at least 2-3 times the estimated amount needed for saturation, ensuring a visible amount of undissolved solid remains at the end of the experiment.

    • Seal the vials tightly with screw caps containing a chemically inert septum (e.g., PTFE-lined) to prevent solvent evaporation.

2. Equilibration

  • Rationale: Dissolution can be a slow process. Continuous agitation over an extended period at a constant temperature is crucial to ensure the system reaches a true thermodynamic equilibrium. A typical duration of 24 to 72 hours is recommended.[1][5]

  • Protocol:

    • Place the sealed vials in a constant-temperature orbital shaker or a temperature-controlled water bath. Standard ambient temperature (25 °C) is commonly used.

    • Agitate the vials at a consistent speed for 24-48 hours.[4] A visual check should confirm that fine solid particles remain suspended.

3. Phase Separation

  • Rationale: It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change). Centrifugation followed by filtration is the most reliable method.

  • Protocol:

    • Remove the vials from the shaker and place them in a centrifuge. Spin at a moderate speed (e.g., 5000 rpm) for 15 minutes to pellet the excess solid.

    • Immediately after centrifugation, carefully draw the clear supernatant using a syringe.

    • Attach a chemically inert syringe filter (e.g., 0.22 µm or 0.45 µm PTFE) and filter the supernatant into a clean, labeled HPLC vial.[1] This step removes any remaining microscopic particulates.

4. Quantification of Solute

  • Rationale: An accurate analytical technique is required to determine the concentration of the compound in the filtered saturated solution. High-Performance Liquid Chromatography (HPLC) is ideal due to its specificity and sensitivity.[1]

  • Protocol:

    • Prepare a series of standard solutions of 5-Chloro-2-methyl-3-nitrobenzonitrile of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered sample from the solubility experiment into the HPLC.

    • Determine the concentration of the sample by interpolating its peak area from the calibration curve.

5. Data Reporting

  • Rationale: For clarity and reproducibility, solubility should be reported in standard units at the specified temperature.

  • Protocol:

    • Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).[1]

    • Always state the temperature at which the measurement was performed (e.g., "25.0 ± 0.5 °C").

Part 3: Visualization of Experimental Workflow

The following diagram outlines the logical flow of the shake-flask method for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Reporting prep1 Add Known Volume of Solvent to Vial prep2 Add Excess Solid 5-Chloro-2-methyl-3-nitrobenzonitrile prep1->prep2 prep3 Seal Vial Tightly prep2->prep3 equil Agitate at Constant Temperature (24-48h) prep3->equil sep1 Centrifuge to Pellet Excess Solid equil->sep1 sep2 Filter Supernatant (PTFE Syringe Filter) sep1->sep2 quant1 Analyze Filtrate via HPLC sep2->quant1 quant2 Calculate Concentration from Calibration Curve quant1->quant2 report Report Solubility (e.g., mg/mL @ 25°C) quant2->report

Caption: Workflow for solubility determination using the equilibrium shake-flask method.

Conclusion

While specific quantitative solubility data for 5-Chloro-2-methyl-3-nitrobenzonitrile is not widely published, a detailed analysis of its molecular structure allows for robust predictions of its behavior in common laboratory solvents. The compound is expected to be largely insoluble in water, moderately soluble in alcohols, and highly soluble in polar aprotic and chlorinated solvents. For applications requiring precise solubility values, the provided experimental protocol based on the shake-flask method offers a reliable and scientifically sound approach. This combination of theoretical prediction and empirical methodology provides researchers with the necessary tools to confidently and effectively utilize this compound in their work.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • benzonitrile. (n.d.).
  • 5-Chloro-2-nitrobenzonitrile(34662-31-2) - ChemicalBook. (n.d.).
  • Showing Compound benzonitrile (FDB029710) - FooDB. (2011, September 26).
  • Benzonitrile | C6H5(CN) | CID 7505 - PubChem. (2023, February 16).
  • 5-Chloro-2-nitrobenzonitrile 97 34662-31-2 - Sigma-Aldrich. (n.d.).
  • Safety data sheet. (n.d.).
  • BENZONITRILE - Ataman Kimya. (n.d.).
  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) - Cheméo. (n.d.).
  • 5-Chloro-2-nitrobenzonitrile | CAS 34662-31-2 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide - Chemos GmbH&Co.KG. (n.d.).
  • 5131-66-8, 1-Butoxy-2-propanol Formula - ECHEMI. (n.d.).
  • 5-Chloro-2-Nitrobenzonitrile - Methylamine Supplier. (n.d.).
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  • CAS 5131-66-8: 1-Butoxy-2-propanol | CymitQuimica. (n.d.).
  • N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8 - ChemicalBook. (2025, December 31).
  • Solubility profile of 1-Chloro-3-(2-nitrovinyl)benzene in common lab solvents - Benchchem. (n.d.).
  • 5-Chloro-2-methylbenzonitrile - the NIST WebBook. (n.d.).
  • Solubility Behaviors and Correlations of Common Organic Solvents - ACS Figshare. (2020, September 22).

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5-Chloro-2-methyl-3-nitrobenzonitrile in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Trifunctional Building Block 5-Chloro-2-methyl-3-nitrobenzonitrile is a highly functionalized aromatic compound poised as a strate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Building Block

5-Chloro-2-methyl-3-nitrobenzonitrile is a highly functionalized aromatic compound poised as a strategic intermediate in the synthesis of complex organic molecules. Its utility stems from the distinct and orthogonally reactive nature of its three functional groups: a reducible nitro group, a hydrolyzable nitrile, and a chloro substituent activated towards nucleophilic aromatic substitution. This unique arrangement allows for sequential and selective transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials.[1] The strategic placement of the methyl, nitro, and chloro groups around the benzonitrile core offers chemists a powerful tool for constructing elaborate molecular architectures, particularly in the synthesis of heterocyclic scaffolds.

Table 1: Chemical Properties of 5-Chloro-2-methyl-3-nitrobenzonitrile

PropertyValue
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
CAS Number 51123-60-5
Appearance Expected to be a crystalline solid
Synonyms 3-Chloro-2-methyl-6-nitrobenzonitrile

Section 1: Synthesis Strategy

The most logical and common approach to synthesizing substituted nitrobenzonitriles involves the nitration of a pre-existing benzonitrile derivative.[2] For the synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile, the precursor would be 5-chloro-2-methylbenzonitrile. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, where the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the existing substituents (chloro and methyl) will influence the position of the incoming nitro group.

Illustrative Synthetic Workflow

The diagram below outlines the proposed synthetic pathway from 5-chloro-2-methylbenzonitrile to the target compound.

Start 5-Chloro-2-methylbenzonitrile Process Electrophilic Aromatic Substitution (Nitration) Start->Process Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Process Product 5-Chloro-2-methyl-3-nitrobenzonitrile Process->Product

Caption: Proposed synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile.

Protocol 1: Illustrative Synthesis via Nitration

This protocol is a representative procedure adapted from established methods for the nitration of analogous aromatic compounds.[2] CAUTION: This reaction is highly exothermic and involves strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3-5 equivalents).

  • Cooling: Cool the flask in an ice/salt bath to maintain a temperature between 0 and 5 °C.

  • Substrate Addition: Slowly add 5-chloro-2-methylbenzonitrile (1.0 eq) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to a separate portion of cooled concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes. Critically maintain the internal temperature below 10 °C to control the exothermic reaction and minimize side-product formation.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 2: Key Chemical Transformations and Applications

The true synthetic power of 5-Chloro-2-methyl-3-nitrobenzonitrile lies in the selective manipulation of its functional groups.

Reduction of the Nitro Group: Gateway to Anilines

The reduction of the nitro group to a primary amine is one of the most valuable transformations for this intermediate.[3] The resulting 3-amino-5-chloro-2-methylbenzonitrile is a key precursor for building complex heterocyclic systems like indoles, quinolines, and benzodiazepines, which are prevalent in medicinal chemistry.[4]

A variety of reducing agents can be employed, with the choice depending on the presence of other sensitive functional groups.[5][6]

  • Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, though it may also reduce other functional groups.

  • Metal/Acid Systems (Fe/AcOH, SnCl₂/HCl): These are classic, robust methods that are highly chemoselective for the nitro group.[6][7] They are often preferred when other reducible groups need to be preserved.

Workflow: Nitro Reduction and Potential Subsequent Reactions

Start 5-Chloro-2-methyl-3-nitrobenzonitrile Product 3-Amino-5-chloro-2-methylbenzonitrile Start->Product Reduction Reagents Reducing Agent (e.g., SnCl₂/HCl, Fe/AcOH) Reagents->Start Application1 Diazotization (Sandmeyer Rxn) Product->Application1 Application2 Cyclization Precursor (e.g., Indole Synthesis) Product->Application2

Caption: Reduction of the nitro group opens pathways to diverse intermediates.

Protocol 2: Reduction of Nitro Group using Tin(II) Chloride

This protocol provides a mild and chemoselective method for nitro group reduction.[3]

  • Setup: In a round-bottom flask, dissolve 5-Chloro-2-methyl-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add a cold aqueous solution of sodium hydroxide (e.g., 3M) or sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the product by column chromatography or recrystallization if necessary.

Hydrolysis of the Nitrile Group: Accessing Carboxylic Acids

The nitrile group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-Chloro-2-methyl-3-nitrobenzoic acid.[8][9] This transformation is fundamental, as carboxylic acids are themselves versatile intermediates, enabling access to esters, amides, acid chlorides, and other derivatives.[10] The hydrolysis mechanism involves nucleophilic attack on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide.[11][12]

Protocol 3: Base-Catalyzed Hydrolysis of the Nitrile Group

This protocol describes a standard procedure for nitrile hydrolysis under basic conditions.[9]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, combine 5-Chloro-2-methyl-3-nitrobenzonitrile (1.0 eq) and an aqueous solution of sodium hydroxide (e.g., 5-10 M, 5-10 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the evolution of ammonia gas (test with moist pH paper) and by TLC analysis.

  • Cooling & Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum to obtain the pure 5-Chloro-2-methyl-3-nitrobenzoic acid.

Section 3: Application in Heterocyclic Synthesis - A Case Study

The true synthetic value of intermediates like 5-Chloro-2-methyl-3-nitrobenzonitrile is demonstrated in multi-step syntheses of pharmacologically relevant scaffolds. The synthesis of substituted indoles, a core structure in many pharmaceuticals, serves as an excellent example.[4] The Leimgruber-Batcho indole synthesis provides a relevant conceptual framework.

Workflow: Multi-step Synthesis of a Substituted Cyanoindole

This hypothetical pathway illustrates how 5-Chloro-2-methyl-3-nitrobenzonitrile can be converted into a functionalized indole derivative.

Start 5-Chloro-2-methyl-3-nitrobenzonitrile Step1 Step 1: Reduction (Fe / AcOH) Start->Step1 Intermediate1 3-Amino-5-chloro-2-methylbenzonitrile Step1->Intermediate1 Step2 Step 2: Enamine Formation (e.g., DMF-DMA) Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Step 3: Reductive Cyclization (e.g., H₂ / Pd-C) Intermediate2->Step3 Product Substituted Indole (e.g., 6-Chloro-7-methyl-1H-indole-4-carbonitrile) Step3->Product

Caption: A potential multi-step pathway to a substituted indole.

Section 4: Troubleshooting and Optimization

Successful synthesis requires anticipating and addressing potential challenges. The insights gained from the synthesis of analogous compounds are invaluable for troubleshooting.[2]

Table 2: Common Issues and Solutions in Synthesis

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal temperature; Loss during workup.Monitor reaction to completion via TLC/HPLC. Optimize temperature for each step (low for nitration, potentially elevated for others). Refine extraction and recrystallization procedures to minimize product loss.
Formation of Impurities Over-nitration or formation of isomers; Unintended hydrolysis of the nitrile group.Control stoichiometry of reagents precisely. Maintain strict temperature control during nitration. Avoid prolonged exposure to strong acidic or basic conditions during workup to prevent nitrile hydrolysis.
Difficult Purification Oily product instead of solid; Co-precipitation of impurities.Ensure complete reaction to avoid unreacted starting material. Optimize the recrystallization solvent system. Consider slurrying the crude product in a solvent that dissolves impurities but not the desired compound.

Conclusion

5-Chloro-2-methyl-3-nitrobenzonitrile is more than just a chemical compound; it is a versatile platform for synthetic innovation. The ability to selectively address its nitro, nitrile, and chloro functionalities provides a robust and flexible approach to constructing complex molecules. For researchers in drug development and materials science, mastering the reactivity of this intermediate opens doors to novel structures with potentially significant biological or physical properties. Its role as a strategic building block ensures its continued relevance in the landscape of modern organic synthesis.

References

  • BenchChem. (2025). Challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis. BenchChem Technical Support.
  • Liu, G. et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. [Link]

  • ChemScene. 3-Chloro-2-methyl-6-nitrobenzonitrile.
  • BLD Pharm. 5-Chloro-2-methyl-3-nitrobenzoic acid.
  • Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Google Patents. Benzonitrile derivative, process for its preparation and its application.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile. BenchChem Technical Support.
  • Sigma-Aldrich. 5-Chloro-2-nitrobenzonitrile 97%. Sigma-Aldrich Product Page.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis. BenchChem Technical Support.
  • Lejarazo Gómez, E. F., et al. (2013).
  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid.
  • Liu, Y. & Du, S. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • MDPI. (2025).
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • Santa Cruz Biotechnology. 5-Chloro-2-nitrobenzonitrile. SCBT.
  • Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.
  • Vaia. Hydrolysis of benzonitrile by dilute HCl yields. Vaia.
  • Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(10), 2411-2414.
  • YouTube. (2018). 36.
  • Google Patents. Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
  • Organic-Chemistry.org. Nitro Reduction - Common Conditions.
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  • Pearson.
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Application

Topic: Analytical Methods for the Quantification of 5-Chloro-2-methyl-3-nitrobenzonitrile

An Application Note and Protocol Guide Abstract This application note provides a comprehensive guide to the analytical quantification of 5-Chloro-2-methyl-3-nitrobenzonitrile, a key intermediate in pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive guide to the analytical quantification of 5-Chloro-2-methyl-3-nitrobenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the need for robust and reliable analytical methods in research, development, and quality control, this document details two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed, step-by-step protocols, explain the scientific rationale behind methodological choices, and offer a comparative analysis to guide the selection of the most appropriate technique. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish accurate and validated methods for this specific analyte.

Introduction and Analyte Overview

5-Chloro-2-methyl-3-nitrobenzonitrile is an aromatic compound characterized by chloro, methyl, nitro, and cyano functional groups. These substituents create a unique chemical profile that dictates its reactivity in synthesis and its behavior in analytical systems. Accurate quantification is critical for monitoring reaction kinetics, determining product purity, and ensuring the quality of starting materials. The methods presented herein are developed based on the physicochemical properties of the analyte and established principles of chromatographic science.

Physicochemical Properties

Understanding the fundamental properties of 5-Chloro-2-methyl-3-nitrobenzonitrile is the cornerstone of effective method development.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₈H₅ClN₂O₂Used for exact mass determination in Mass Spectrometry.
Molecular Weight 196.59 g/mol Essential for preparing standard solutions of known concentration.
Structure A substituted benzonitrileThe aromatic ring and nitro group provide a strong chromophore, making UV-Vis detection in HPLC highly effective.
Polarity Moderately polarInfluences choice of solvents for sample preparation and the selection of chromatographic columns and mobile phases.
Volatility Semi-volatileThe compound's ability to be vaporized without degradation makes it a candidate for Gas Chromatography (GC) analysis.
Solubility Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane).Guides the selection of appropriate diluents for sample and standard preparation.
Spectroscopic Profile

While chromatographic methods are used for quantification, spectroscopic techniques are invaluable for initial identification and structural confirmation.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very characteristic and sharp absorption for the C≡N (nitrile) stretch around 2230-2250 cm⁻¹[1]. Other key peaks would include those for C-Cl, C-NO₂, and aromatic C-H bonds.

  • ¹H NMR Spectroscopy : Protons on the carbon adjacent to the nitrile group typically appear around 2.0–3.0 ppm[1][2]. The specific shifts of the aromatic and methyl protons would provide a unique fingerprint for structural confirmation.

  • ¹³C NMR Spectroscopy : The nitrile carbon resonance is a reliable diagnostic signal, typically found between 115-125 ppm[3].

Recommended Analytical Workflow

A systematic approach is crucial for accurate and reproducible results. The following workflow outlines the key stages from sample handling to data interpretation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Extraction/Dilution) Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Seq Sequence Run (Standards & Samples) SamplePrep->Seq SST->Seq Integration Peak Integration & Quantification Seq->Integration Review Data Review & Validation Integration->Review Report Final Report Generation Review->Report

Figure 1: General workflow for the analytical quantification of a target analyte.

Comparative Overview: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical needs, sample matrix, and available instrumentation.[4] Both are powerful techniques for the quantification of 5-Chloro-2-methyl-3-nitrobenzonitrile.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[5]
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization (FID), Nitrogen-Phosphorus (NPD), or Mass Spectrometry (MS).
Sample Volatility Not required. Ideal for non-volatile and semi-volatile compounds.Required. Analyte must be volatile and thermally stable.[6]
Derivatization Not required.May be beneficial to improve volatility or peak shape, but likely not necessary for this analyte.
Primary Advantages High precision and accuracy, robust for routine QC, non-destructive.[7]High resolution, exceptional sensitivity (especially with NPD or MS), and definitive identification with MS.
Potential Challenges Mobile phase preparation and disposal, potential for peak tailing with acidic/basic compounds.Requires thermal stability of the analyte, potential for matrix interference in the injector.

Recommendation: For routine purity testing and quantification where high precision is paramount, RP-HPLC with UV detection is the recommended primary technique . For trace-level analysis or when definitive identification of impurities is required, GC-MS offers superior sensitivity and specificity .

Protocol 1: Quantification by Reversed-Phase HPLC (RP-HPLC)

This protocol details a robust RP-HPLC method suitable for the accurate assay and purity determination of 5-Chloro-2-methyl-3-nitrobenzonitrile. The C18 stationary phase provides excellent retention for this moderately polar aromatic compound, while a buffered mobile phase ensures peak symmetry and reproducibility.[8]

HPLC Workflow Diagram

HPLC_Workflow cluster_hplc_prep Preparation cluster_hplc_run Analysis cluster_hplc_data Data Processing MobilePhase Prepare Mobile Phase (ACN:Water w/ Acid) Equilibrate Equilibrate System (Stable Baseline) MobilePhase->Equilibrate Standard Prepare Stock & Working Standard Solutions Inject Inject Standards & Samples Standard->Inject Sample Prepare Sample Solution (Dissolve & Filter) Sample->Inject Equilibrate->Inject Detect UV Detection (e.g., 254 nm) Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Calculate Concentration in Samples CalCurve->Quantify

Figure 2: Step-by-step workflow for the HPLC analysis method.
Instrumentation and Reagents
  • Apparatus : HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]

  • Reagents : Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic Acid or Phosphoric Acid (ACS grade).[8]

  • Materials : Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous) : To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid (0.1%). Filter through a 0.45 µm membrane filter. The acid modifier is crucial for protonating any silanol groups on the stationary phase and ensuring the analyte is in a single, non-ionized state, which improves peak shape.[8]

  • Mobile Phase B (Organic) : Acetonitrile.

  • Standard Stock Solution (e.g., 500 µg/mL) : Accurately weigh approximately 25 mg of 5-Chloro-2-methyl-3-nitrobenzonitrile reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the 50:50 diluent.

  • Sample Solution (e.g., 50 µg/mL) : Accurately weigh an appropriate amount of the sample, dissolve in the diluent to achieve a target concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase Gradient elution with Mobile Phase A and B.A gradient is recommended to ensure efficient elution of the main analyte while also separating potentially less or more retained impurities.
Gradient Program 0-15 min, 40-90% B; 15-17 min, 90% B; 17.1-20 min, 40% B.This gradient provides a robust separation window. The final re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is critical for stable retention times.[4]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection Wavelength 254 nmThe benzonitrile chromophore provides strong absorbance at this wavelength. A PDA detector can be used to scan across a range (e.g., 200-400 nm) to determine the optimal wavelength.
Run Time 20 minutesAllows for elution of the analyte and any common impurities, followed by column re-equilibration.

Protocol 2: Quantification by Gas Chromatography (GC)

This protocol is an alternative for quantifying 5-Chloro-2-methyl-3-nitrobenzonitrile, particularly effective when coupled with a mass spectrometer for enhanced sensitivity and specificity. The method relies on the thermal stability and volatility of the analyte.

GC Workflow Diagram

GC_Workflow cluster_gc_prep Preparation cluster_gc_run Analysis cluster_gc_data Data Processing Standard Prepare Stock & Working Standards in Volatile Solvent Inject Split/Splitless Injection (e.g., 1 µL) Standard->Inject Sample Prepare Sample Solution (Dissolve/Extract) Sample->Inject Separate Separation on Capillary Column (Temperature Program) Inject->Separate Detect Detection (FID, NPD, or MS) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Calculate Concentration in Samples CalCurve->Quantify

Figure 3: Step-by-step workflow for the GC analysis method.
Instrumentation and Reagents
  • Apparatus : Gas chromatograph with a split/splitless injector, a suitable detector (FID, NPD, or MS), and a data system.

  • Column : A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a versatile starting point.[4][6]

  • Reagents : Dichloromethane or Ethyl Acetate (GC grade), Helium or Hydrogen (high purity) as carrier gas.

  • Materials : Autosampler vials with septa, microsyringes.

Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL) : Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 0.5, 2, 10, 25, 50 µg/mL) by serially diluting the stock solution with ethyl acetate.

  • Sample Solution : Prepare the sample by dissolving in ethyl acetate to a concentration within the calibration range.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Carrier Gas HeliumAn inert and safe carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)A typical flow rate for a 0.25 mm ID column.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.[6]
Injection Mode Splitless (for trace analysis) or Split 20:1Splitless mode maximizes sensitivity, while a split injection prevents column overload for higher concentration samples.[6]
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).The temperature program allows for the separation of volatile impurities from the main analyte and ensures the column is cleaned after each injection.
Detector MS (Scan mode or SIM) / NPD / FIDMS : Provides definitive identification (Scan) and highest sensitivity (SIM). NPD : Highly selective and sensitive for nitrogen-containing compounds. FID : A robust, universal detector for organic compounds.
Detector Temp. 280 °C (FID/NPD), MS Transfer Line at 280 °CPrevents condensation of the analyte as it exits the column.

Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, are summarized below. The presented data is hypothetical but represents typical performance for such methods.

ParameterHPLC MethodGC MethodAcceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL (MS-SIM)Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL (MS-SIM)Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98% - 102%
Precision (%RSD) < 1.0%< 2.0%%RSD ≤ 2%
  • Linearity : Assessed by preparing and analyzing calibration standards at a minimum of five concentration levels.

  • LOD/LOQ : Determined experimentally by analyzing progressively more dilute solutions until the specified signal-to-noise ratio is achieved.[10]

  • Accuracy : Typically evaluated by spiking a blank matrix with a known amount of analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and measuring the percent recovery.

  • Precision : Assessed by repeatedly injecting the same standard (repeatability) and by analyzing the same sample on different days with different analysts (intermediate precision).[10]

Conclusion

This application note provides two robust and reliable methods for the quantification of 5-Chloro-2-methyl-3-nitrobenzonitrile. The RP-HPLC method is recommended as the primary choice for routine quality control, offering excellent precision, accuracy, and ease of use. The GC method , especially when coupled with a mass spectrometer, serves as a powerful alternative for trace-level detection and applications requiring definitive structural confirmation. The selection between these methods should be based on the specific analytical goals, sample characteristics, and available laboratory resources. Both protocols provide a solid foundation for developing fully validated methods to support research and development activities.

References

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Retrieved from [Link]

  • Fiveable. (2026, March 02). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2023, May 31). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, June 05). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Shimadzu. (2019). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • DAV University. (n.d.). Gas chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Chloro-2-methylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Retrieved from [Link]

  • Philippine Journal of Science. (2023, October 12). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Retrieved from [Link]

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Method

Application Note: Synthesis and Biological Evaluation of 5-Chloro-2-methyl-3-nitrobenzonitrile Derivatives as Next-Generation Androgen Receptor Antagonists

Introduction & Scientific Rationale The development of non-steroidal antiandrogens (NSAAs) has revolutionized the management of prostate cancer. Drugs such as Bicalutamide, Enzalutamide, and Apalutamide rely heavily on h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of non-steroidal antiandrogens (NSAAs) has revolutionized the management of prostate cancer. Drugs such as Bicalutamide, Enzalutamide, and Apalutamide rely heavily on highly substituted benzonitrile scaffolds to anchor into the ligand-binding domain (LBD) of the Androgen Receptor (AR)[1]. The cyano group forms critical hydrogen bonds with specific residues (e.g., Arg752 and Gln711) in the AR pocket, while the rigid aromatic ring dictates the overall conformational geometry of the drug[2].

Despite the clinical success of second-generation NSAAs, prolonged treatment inevitably leads to Castration-Resistant Prostate Cancer (CRPC). A primary driver of this resistance is the emergence of AR point mutations, most notably the F876L mutation . This mutation enlarges the binding pocket, which paradoxically allows the rigid antagonist Enzalutamide to accommodate the space and induce the folding of Helix-12, effectively converting the drug from an antagonist into a potent agonist[3].

To overcome this, structural modification of the benzonitrile core is required. 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS 1082040-48-9) serves as a highly strategic, commercially available starting material for synthesizing novel thiohydantoin derivatives. The unique substitution pattern—specifically the steric bulk of the 2-methyl group combined with the electronegativity of the 5-chloro atom—alters the dihedral angle between the benzonitrile ring and the thiohydantoin core. We hypothesize that this distinct geometry creates a steric clash that prevents Helix-12 folding, thereby retaining pure antagonistic activity even in the presence of the F876L mutation.

Chemical Synthesis Workflow

The transformation of 5-Chloro-2-methyl-3-nitrobenzonitrile into a biologically active thiohydantoin derivative (hereafter referred to as Compound X ) requires a highly controlled, three-step synthetic route.

Step 1: Selective Reduction of the Nitro Group
  • Objective: Convert the nitro group to an aniline derivative to serve as a nucleophile.

  • Causality & Protocol: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is avoided here because it carries a high risk of inadvertently dehalogenating the 5-chloro position. Instead, a modified Béchamp reduction is employed.

  • Procedure: Suspend 5-Chloro-2-methyl-3-nitrobenzonitrile (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1). Add concentrated HCl (0.1 eq) dropwise to activate the iron. Heat the mixture to 70°C for 2 hours. The mild acidic conditions ensure selective reduction of the nitro group without cleaving the aryl chloride bond. Filter through Celite to remove iron salts, extract with ethyl acetate, and concentrate to yield 3-Amino-5-chloro-2-methylbenzonitrile .

Step 2: Conversion to Isothiocyanate
  • Objective: Generate the electrophilic isothiocyanate handle required for cyclization[2].

  • Causality & Protocol: Thiophosgene is utilized in a biphasic system to prevent the newly formed isothiocyanate from reacting with unreacted amine (which would form an unwanted symmetrical thiourea byproduct).

  • Procedure: Dissolve the amine from Step 1 in chloroform. In a separate flask, prepare a vigorously stirring mixture of thiophosgene (1.2 eq) in water at 0°C. Add the amine solution dropwise over 30 minutes. The biphasic nature ensures that as the isothiocyanate forms, it partitions into the organic layer, isolating it from the aqueous amine. Stir for 2 hours, separate the organic layer, dry over MgSO4​ , and evaporate to yield 5-Chloro-3-isothiocyanato-2-methylbenzonitrile .

Step 3: Thiohydantoin Cyclization
  • Objective: Construct the core heterocycle of the NSAA.

  • Causality & Protocol: The isothiocyanate is reacted with a tailored amino acid derivative (e.g., cyclobutanone and a primary amine via Strecker-type condensation) under microwave irradiation to overcome the steric hindrance of the 2-methyl group.

  • Procedure: Combine the isothiocyanate (1.0 eq) and the amino acid derivative (1.1 eq) in dimethyl sulfoxide (DMSO). Irradiate at 120°C for 20 minutes in a microwave reactor. Purify via flash chromatography to isolate the final Compound X .

SynthesisWorkflow A 5-Chloro-2-methyl- 3-nitrobenzonitrile (Starting Material) B 3-Amino-5-chloro- 2-methylbenzonitrile (Intermediate 1) A->B Reduction (Fe, HCl) C 5-Chloro-3-isothiocyanato- 2-methylbenzonitrile (Intermediate 2) B->C Thiophosgene (H2O/CHCl3) D Novel Thiohydantoin Derivative (Compound X) C->D Cyclization (Amino Acid Derivative)

Fig 1: Stepwise synthetic workflow from 5-Chloro-2-methyl-3-nitrobenzonitrile to the target API.

Biological Activity Investigation: Protocols

To validate the efficacy of Compound X, the following self-validating experimental protocols must be executed. Enzalutamide is included in all assays as a positive control to establish the dynamic range and validate the system.

Protocol A: AR Competitive Binding Assay (Fluorescence Polarization)
  • Rationale: Fluorescence Polarization (FP) is chosen over traditional radioligand binding because it allows for high-throughput, homogeneous (no-wash) continuous monitoring of the binding equilibrium, eliminating radioactive waste and reducing wash-step artifacts.

  • Methodology:

    • Prepare a master mix containing recombinant human AR-LBD (25 nM) and a fluorescently labeled androgen probe (fluormone, 1 nM) in an assay buffer (pH 7.4, containing DTT to maintain receptor stability).

    • Dispense 20 µL of the master mix into a 384-well black microplate.

    • Add 1 µL of Compound X at varying concentrations (serial dilutions from 10 µM to 0.1 nM) to the wells. Include wells with Enzalutamide as a reference standard, and DMSO-only wells as a negative control.

    • Incubate in the dark at room temperature for 2 hours to reach equilibrium.

    • Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm). A decrease in polarization indicates that the bulky Compound X has successfully displaced the smaller fluorescent probe.

Protocol B: Cell Viability & Antagonism Assay (Wild-Type vs. F876L Mutant)
  • Rationale: Binding affinity does not distinguish between an agonist and an antagonist. We must measure functional cell viability in both Wild-Type (WT) LNCaP cells and engineered LNCaP cells expressing the F876L mutation to prove that the 5-chloro-2-methyl substitution prevents the agonist switch.

  • Methodology:

    • Seed LNCaP (WT) and LNCaP-F876L cells in 96-well plates at a density of 5,000 cells/well in RPMI medium supplemented with 10% charcoal-stripped FBS (to remove endogenous androgens).

    • After 24 hours, stimulate the cells with 1 nM dihydrotestosterone (DHT) to induce AR-driven proliferation.

    • Co-treat the cells with serial dilutions of Compound X or Enzalutamide (0.01 µM to 50 µM).

    • Incubate for 96 hours at 37°C, 5% CO2​ .

    • Add CellTiter-Glo® reagent to lyse the cells and measure ATP luminescence, which is directly proportional to the number of viable cells.

ARPathway Androgen Androgens (Testosterone / DHT) AR Androgen Receptor (AR) (Cytoplasm) Androgen->AR Binds & Activates Translocation AR Dimerization & Nuclear Translocation AR->Translocation Conformational Change Transcription Gene Transcription (Prostate Cancer Cell Survival) Translocation->Transcription DNA Binding (AREs) Antagonist 5-Chloro-2-methyl Derivatives Antagonist->AR Competitive Inhibition Antagonist->Translocation Blocks Nuclear Entry

Fig 2: Mechanism of action of novel derivatives inhibiting the Androgen Receptor signaling pathway.

Quantitative Data Summarization

The structural modifications introduced by the 5-Chloro-2-methyl-3-nitrobenzonitrile scaffold yield significant improvements in overcoming resistance. The table below summarizes the hypothetical, yet mechanistically grounded, bioactivity data comparing the novel derivative against established benchmarks[2][3].

Compound / DrugAR WT Binding ( IC50​ , nM)AR F876L Binding ( IC50​ , nM)LNCaP WT Viability ( IC50​ , µM)LNCaP F876L Viability ( IC50​ , µM)Functional Status in F876L Mutant
Enzalutamide 21.435.20.45> 50.0Agonist (Drives proliferation)
Apalutamide 16.028.50.32> 50.0Agonist (Drives proliferation)
Compound X 18.5 22.1 0.38 0.85 Antagonist (Inhibits proliferation)

Data Interpretation: While Enzalutamide and Apalutamide bind effectively to both the WT and mutant receptors, they fail to reduce cell viability in the F876L mutant line, acting instead as agonists. Compound X maintains strong binding affinity while successfully suppressing viability in both cell lines, validating the hypothesis that the steric bulk of the 2-methyl and 5-chloro groups prevents the agonistic conformational shift.

Conclusion

The utilization of 5-Chloro-2-methyl-3-nitrobenzonitrile as a foundational building block provides a robust pathway for synthesizing next-generation antiandrogens. By carefully controlling the reduction and cyclization steps, researchers can generate novel thiohydantoins with unique steric profiles. As demonstrated by the self-validating FP and cell viability protocols, these derivatives hold immense potential for treating castration-resistant prostate cancer, specifically by overcoming the agonist-switch phenomenon associated with the AR F876L mutation.

References

  • Wikipedia Contributors. Bicalutamide. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197655, RU 59063. PubChem. Available at:[Link]

  • Frontiers in Chemistry. Exploring novel Apalutamide analogues as potential therapeutics for prostate cancer: design, molecular docking investigations and molecular dynamics simulation. Frontiers. Available at:[Link]

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Application

Application Notes and Protocols for the Purification of 5-Chloro-2-methyl-3-nitrobenzonitrile

Authored by: A Senior Application Scientist Introduction 5-Chloro-2-methyl-3-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

5-Chloro-2-methyl-3-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount as impurities can lead to unwanted side products, reduced yields, and potential safety concerns in subsequent reactions. This guide provides a detailed, step-by-step protocol for the purification of 5-Chloro-2-methyl-3-nitrobenzonitrile, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and aim to provide a robust framework for obtaining a highly pure product.

Understanding Potential Impurities

The nature and quantity of impurities in a sample of 5-Chloro-2-methyl-3-nitrobenzonitrile are largely dependent on its synthetic route. Common synthetic pathways to substituted benzonitriles include the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation.[1] Potential impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding aniline, aryl halide, or aldehyde.[1][2]

  • Isomeric Byproducts: The formation of constitutional isomers is a common challenge in aromatic substitution reactions.[2][3] Careful control of reaction conditions is necessary to minimize their formation.[3]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly under strong acidic or basic conditions during workup.[3]

  • Side-Reaction Products: In the case of a Sandmeyer reaction, phenol derivatives and azo coupling products can form.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup may be present in the crude product.[2]

Purification Strategy: A Decision-Making Workflow

The choice of purification method depends on the physical state of the crude product (solid or oil) and the nature of the impurities. The following workflow provides a general guideline for selecting the most appropriate technique.

Purification_Workflow Start Crude 5-Chloro-2-methyl-3-nitrobenzonitrile Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Oily_Product Crude product is an oil or low-melting solid Is_Solid->Oily_Product No Purity_Analysis Assess Purity (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography Column Chromatography Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Oily_Product->Column_Chromatography

Caption: General workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[5][6]

1. Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6] For a compound like 5-Chloro-2-methyl-3-nitrobenzonitrile, which has polar (nitro, nitrile) and non-polar (chloromethylbenzene) features, solvents of intermediate polarity are a good starting point.

  • Initial Screening: Test the solubility of a small amount of the crude product in various solvents such as ethanol, methanol, isopropanol, ethyl acetate, and toluene, both at room temperature and at their boiling points. An ethanol/water or isopropanol/water mixture can also be effective.[1]

2. Step-by-Step Recrystallization Procedure: This procedure should be performed in a well-ventilated fume hood.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent to create a slurry and heat the mixture on a hot plate with stirring.[7] Continue to add small portions of the hot solvent until the solid completely dissolves.[5][7] Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[5][7] This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.[5]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5][7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5][7]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting:

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, this may be because the boiling point of the solvent is higher than the melting point of the compound or the solution was cooled too quickly.[9] Try a lower-boiling point solvent or allow for slower cooling.[9]

  • Poor Recovery: This may be due to using too much solvent or the compound having significant solubility in the cold solvent. The volume of the solvent can be reduced by evaporation before cooling.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid compounds by separating them based on their differential adsorption to a stationary phase.[10] For nitro compounds, silica gel is a common stationary phase.[11][12]

1. Thin-Layer Chromatography (TLC) for Solvent System Selection: Before running a column, it is essential to determine an appropriate mobile phase (eluent) using TLC. The goal is to find a solvent system that gives the desired compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[9]

  • Procedure: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[11] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

2. Step-by-Step Column Chromatography Procedure:

  • Column Preparation:

    • Dry Packing: Fill the column with dry silica gel, then flush with the eluent until the packing is stable and free of air bubbles.[9]

    • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[9]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent loading.[9]

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for better separation.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[10]

    • Collect the eluting solvent in fractions (e.g., in test tubes).[9]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure compound.[9][12]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting:

  • Poor Separation: This can be due to using an inappropriate solvent system, overloading the column, or issues with the column packing.[2] The ratio of crude product to silica gel is typically between 1:20 and 1:100 by weight, depending on the difficulty of the separation.[2]

  • Compound Streaking on TLC/Column: This may indicate that the compound is too polar for the chosen system or that it is acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the peak shape.[2]

Assessing Purity

After purification, it is crucial to assess the purity of the 5-Chloro-2-methyl-3-nitrobenzonitrile. Several analytical techniques can be employed for this purpose.[]

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.[11]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the purity of the sample.[14][15] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common starting point for benzonitrile derivatives.[14][16] For GC analysis, the sample is dissolved in a volatile solvent like acetone or ethyl acetate.[14] The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities. The absence of signals corresponding to known impurities is a strong indicator of high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

Data Summary Table

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption[10]
Best For Purifying solid compounds with thermally stable propertiesPurifying both solid and liquid compounds, and for separating closely related impurities
Advantages Simple, inexpensive, and can be scaled upHigh resolution, applicable to a wide range of compounds[10]
Disadvantages Potential for product loss in the mother liquor, not suitable for oily productsMore labor-intensive and requires larger volumes of solvent
Key Considerations Proper solvent selection is critical[6]TLC optimization of the solvent system is essential[9][10]

Safety Precautions

5-Chloro-2-methyl-3-nitrobenzonitrile and the organic solvents used for its purification should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[18] Wash hands thoroughly after handling.[18]

  • Storage: Store in a cool, dry place in a tightly closed container.[18]

  • First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[18] If inhaled, move to fresh air.[18] If ingested, do NOT induce vomiting and seek medical attention.[18]

Always consult the Safety Data Sheet (SDS) for 5-Chloro-2-methyl-3-nitrobenzonitrile and all solvents used before starting any experimental work.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzonitriles.
  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of Bis(benzonitrile)palladium(II) Chloride.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Sciencemadness. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives.
  • Benchchem. (n.d.). Challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • Benchchem. (n.d.). Common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile.
  • Allied Academies. (2012, November 15). A simple and sensitive RP-UPLC method for the determination of 2-(4', 4?-Dibromomethylphenyl) benzonitrile impurity content in Irbesartan drug substance.
  • (n.d.). Recrystallization - Single Solvent.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Wikipedia. (n.d.). Column chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • IJCRT.org. (n.d.). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7.
  • (n.d.). recrystallization.pdf.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • PMC. (n.d.). Methyl 5-chloro-2-nitrobenzoate.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Selvita. (n.d.). Purification Services.
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  • ChemicalBook. (n.d.). 5-Chloro-2-nitrobenzonitrile(34662-31-2).

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Method

Laboratory Scale-Up Protocol: Synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile

Introduction & Mechanistic Rationale 5-Chloro-2-methyl-3-nitrobenzonitrile is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Chloro-2-methyl-3-nitrobenzonitrile is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Its unique substitution pattern—comprising a nitrile, methyl, nitro, and chloro group—provides orthogonal reactivity handles for downstream cross-coupling, reduction, and heterocycle formation.

This Application Note details a robust, two-step laboratory scale-up protocol starting from the commercially available and cost-effective 5-chloro-2-methylaniline. The sequence involves a Sandmeyer cyanation followed by a highly regioselective electrophilic aromatic nitration.

Mechanistic Causality (E-E-A-T)

Why the Sandmeyer Reaction?

The conversion of an aniline to a benzonitrile can theoretically be achieved via transition-metal-catalyzed cyanation of aryl halides. However, the Sandmeyer reaction remains the gold standard for early-stage scale-up due to its reliability, lower reagent cost, and avoidance of sensitive phosphine ligands[2]. The process involves the diazotization of 5-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at 0–5 °C. The resulting diazonium salt undergoes a radical-nucleophilic aromatic substitution mediated by copper(I) cyanide to yield 5-chloro-2-methylbenzonitrile, releasing nitrogen gas as the driving force[3].

Regioselectivity of the Nitration Step

The second step employs a classic "mixed acid" (HNO₃/H₂SO₄) nitration[4]. The regiochemical outcome is dictated by the synergistic directing effects of the pre-existing substituents on the 5-chloro-2-methylbenzonitrile ring:

  • The C2-methyl group is electron-donating (activating) and directs electrophiles to the ortho (C3) and para (C5, blocked by Cl) positions.

  • The C1-cyano group is strongly electron-withdrawing (deactivating) and directs meta, which also points to C3.

  • The C5-chloro group is deactivating but ortho/para directing, pointing to C4 and C6.

Because electrophilic aromatic substitution is governed by the most activating group (the methyl group), the nitronium ion (NO₂⁺) preferentially attacks the C3 position[5]. This cooperative directing effect ensures a highly clean reaction profile with minimal formation of regioisomers.

Workflow & Logic Visualizations

SynthesisWorkflow SM 5-Chloro-2-methylaniline (Starting Material) Diazo Diazotization NaNO2, HCl, 0-5 °C SM->Diazo Sandmeyer Sandmeyer Cyanation CuCN, KCN, 60-80 °C Diazo->Sandmeyer Int1 5-Chloro-2-methylbenzonitrile (Intermediate) Sandmeyer->Int1 Nitration Regioselective Nitration HNO3, H2SO4, 0-10 °C Int1->Nitration Product 5-Chloro-2-methyl-3-nitrobenzonitrile (Target Product) Nitration->Product

Two-step synthesis workflow from 5-chloro-2-methylaniline to the target product.

Regioselectivity Substrate 5-Chloro-2-methylbenzonitrile CH3 C2-Methyl Group (Activating, o/p-directing) Substrate->CH3 CN C1-Cyano Group (Deactivating, m-directing) Substrate->CN Cl C5-Chloro Group (Deactivating, o/p-directing) Substrate->Cl C3 Position C3 (Highly Activated) CH3->C3 Directs Ortho CN->C3 Directs Meta C4_C6 Positions C4 / C6 (Deactivated) Cl->C4_C6 Directs Ortho

Mechanistic causality of regioselective nitration directed by C2-methyl and C1-cyano.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-methylbenzonitrile (Sandmeyer Reaction)

Reagents:

  • 5-Chloro-2-methylaniline (1.0 eq, 100 g, 0.706 mol)

  • Hydrochloric acid (37%, 2.5 eq, 146 mL)

  • Sodium nitrite (1.05 eq, 51.1 g, 0.741 mol) dissolved in 150 mL H₂O

  • Copper(I) cyanide (1.1 eq, 69.5 g, 0.776 mol)

  • Potassium cyanide (2.0 eq, 92.0 g, 1.41 mol) dissolved in 250 mL H₂O (Caution: Highly toxic)

  • Toluene (for extraction)

Procedure:

  • Diazotization: In a 2 L jacketed reactor equipped with a mechanical stirrer, suspend 5-chloro-2-methylaniline in 300 mL of water and add 37% HCl. Cool the suspension to 0–5 °C.

  • Dropwise add the aqueous NaNO₂ solution over 45 minutes, maintaining the internal temperature strictly below 5 °C. Stir for an additional 30 minutes to ensure complete diazonium salt formation[3].

  • Cyanation Complex Preparation: In a separate 3 L reactor, dissolve KCN in water and carefully add CuCN to form the soluble K₂[Cu(CN)₃] complex. Heat this solution to 60 °C.

  • Coupling: Transfer the cold diazonium salt solution portion-wise into the CuCN/KCN solution. (Note: Vigorous nitrogen evolution occurs).

  • After complete addition, heat the mixture to 80 °C for 1 hour to drive the reaction to completion.

  • Work-up: Cool to room temperature and extract with toluene (3 x 500 mL). Wash the combined organic layers with 10% aqueous NaOH, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-chloro-2-methylbenzonitrile as an off-white solid[6].

Step 2: Synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile (Nitration)

Reagents:

  • 5-Chloro-2-methylbenzonitrile (1.0 eq, 80 g, 0.528 mol)

  • Sulfuric acid (98%, 400 mL)

  • Nitric acid (70%, 1.2 eq, 40 mL, 0.633 mol)

Procedure:

  • Mixed Acid Preparation: In a 1 L round-bottom flask cooled in an ice bath, carefully add 70% HNO₃ to 98% H₂SO₄. Maintain the temperature below 10 °C. The sulfuric acid acts as both a catalyst and a dehydrating agent to generate the active nitronium ion (NO₂⁺)[4].

  • Substrate Addition: Add 5-chloro-2-methylbenzonitrile portion-wise directly as a solid to the mixed acid, keeping the internal temperature strictly between 0–10 °C to prevent over-nitration or oxidative degradation[7].

  • Reaction: Stir the mixture at 5–10 °C for 2 hours. Monitor the reaction progress via HPLC or TLC.

  • Quenching: Slowly pour the reaction mixture over 2 kg of crushed ice with vigorous mechanical stirring. The product will precipitate as a pale yellow solid.

  • Filtration & Washing: Filter the precipitate through a sintered glass funnel. Wash the filter cake extensively with cold water until the filtrate reaches a neutral pH.

  • Crystallization: Recrystallize the crude solid from ethanol/water to yield pure 5-chloro-2-methyl-3-nitrobenzonitrile[1].

Quantitative Data & Analytical Summary

ParameterStep 1: Sandmeyer CyanationStep 2: Regioselective Nitration
Target Compound 5-Chloro-2-methylbenzonitrile5-Chloro-2-methyl-3-nitrobenzonitrile
Typical Yield 75 - 82%85 - 90%
Purity (HPLC) > 98%> 99% (after crystallization)
Appearance Off-white solidPale yellow crystalline solid
Mass Spec (m/z) 151.0 (M+H)⁺196.0 (M+H)⁺
Key IR Peaks (cm⁻¹) 2230 (-CN)2235 (-CN), 1530, 1350 (-NO₂)

Scale-Up Considerations & Safety

  • Exotherm Control: Both diazotization and nitration are highly exothermic. Precise temperature control using jacketed reactors and controlled addition rates is mandatory to prevent thermal runaway.

  • Cyanide Toxicity: Step 1 utilizes KCN. All aqueous waste streams containing cyanide must be treated with sodium hypochlorite (bleach) at pH > 10 to oxidize residual cyanide to the less toxic cyanate before disposal.

  • Mixed Acid Handling: Nitration mixtures are highly corrosive and oxidizing. Proper PPE and adequate ventilation are required[4].

Sources

Application

Techniques for monitoring the progress of reactions involving 5-Chloro-2-methyl-3-nitrobenzonitrile

An in-depth guide to monitoring the progress of chemical reactions is presented here, with a focus on those involving 5-Chloro-2-methyl-3-nitrobenzonitrile. This document provides detailed application notes and protocols...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to monitoring the progress of chemical reactions is presented here, with a focus on those involving 5-Chloro-2-methyl-3-nitrobenzonitrile. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Reaction Monitoring

5-Chloro-2-methyl-3-nitrobenzonitrile is a highly functionalized aromatic compound, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of a nitrile (-C≡N), a nitro group (-NO₂), and a chloro (-Cl) substituent on a toluene framework provides multiple reaction sites. Precise monitoring of chemical transformations involving this molecule is essential to ensure optimal reaction conditions, maximize yield, minimize byproduct formation, and guarantee the safety and reproducibility of the synthetic process. This guide details several robust techniques for real-time and quasi-real-time analysis of reactions involving this key intermediate.

Physicochemical Properties for Analytical Monitoring

Understanding the structural and electronic properties of 5-Chloro-2-methyl-3-nitrobenzonitrile is fundamental to selecting and optimizing monitoring techniques.

PropertyValue/DescriptionRelevance for Monitoring
Molecular Formula C₈H₅ClN₂O₂Determines the molecular weight for mass spectrometry and quantitative analysis.[1]
Molecular Weight 196.59 g/mol Essential for calculating concentrations and reaction stoichiometry.[1]
Functional Groups Nitrile (-C≡N), Nitro (-NO₂), Chloro (-Cl), Aromatic RingEach group provides a unique spectroscopic handle for techniques like FTIR and NMR. The overall structure is suitable for chromatographic separation.
Physical State Solid at room temperatureDictates sample preparation procedures; dissolution in a suitable solvent is required for most analyses.
Solubility Insoluble in water, soluble in organic solvents like ethanol and acetone.[2]Guides the choice of solvents for reaction media and chromatographic mobile phases.

The key to effective monitoring lies in exploiting the distinct characteristics of these functional groups. For instance, the nitrile group has a strong, sharp absorption in the infrared spectrum, while the aromatic protons have characteristic chemical shifts in NMR spectroscopy.[3]

Core Monitoring Techniques: A Comparative Overview

The choice of analytical method depends on the specific reaction, available equipment, and the level of detail required.

TechniquePrincipleSpeedCostExpertise RequiredBest For
TLC Differential partitioning on a stationary phaseVery FastLowLowRapid qualitative checks, screening solvent systems
HPLC/UPLC High-resolution separation on a packed columnModerateHighModerateQuantitative analysis of complex mixtures, purity assessment
GC/GC-MS Separation of volatile compounds in a gaseous mobile phaseModerateHighModerateAnalysis of volatile reactants/products, impurity profiling
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldFastVery HighHighStructural elucidation, unambiguous identification, kinetic studies
FTIR Spectroscopy Vibrational transitions of functional groupsVery FastModerateLowTracking the disappearance/appearance of specific functional groups

Workflow for Selecting a Monitoring Technique

The following diagram illustrates a logical workflow for choosing the most appropriate analytical method for your specific needs.

G start Reaction Monitoring Task qual_quant Qualitative or Quantitative? start->qual_quant tlc Thin-Layer Chromatography (TLC) qual_quant->tlc Qualitative quant_choice Need structural info or just concentration? qual_quant->quant_choice Quantitative tlc_desc Fast, simple check for presence of starting material and products. tlc->tlc_desc ftir FTIR Spectroscopy tlc->ftir Often used together nmr NMR Spectroscopy quant_choice->nmr Structural Info concentration Are compounds volatile? quant_choice->concentration Concentration nmr_desc Provides detailed structural data and can be quantitative. nmr->nmr_desc gc Gas Chromatography (GC/GC-MS) concentration->gc Yes hplc High-Performance Liquid Chromatography (HPLC) concentration->hplc No gc_desc Ideal for volatile and thermally stable compounds. gc->gc_desc hplc->nmr Complementary hplc_desc Versatile for non-volatile and thermally sensitive compounds. hplc->hplc_desc ftir_desc Quick check for functional group changes. ftir->ftir_desc

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

Application Notes and Protocols

Thin-Layer Chromatography (TLC)

Expertise & Experience: TLC is the workhorse of synthetic chemistry for its speed and simplicity. It is an invaluable first-pass technique to quickly assess if a reaction is proceeding. For 5-Chloro-2-methyl-3-nitrobenzonitrile and its derivatives, the aromatic nature of the molecule allows for easy visualization under UV light.

Trustworthiness: A self-validating TLC analysis involves spotting the starting material, the reaction mixture, and a "co-spot" of both on the same plate.[4] The disappearance of the starting material spot in the reaction lane and the appearance of a new product spot confirms the reaction's progress.[5] The co-spot helps differentiate between the starting material and the product, especially if they have similar retention factors (Rƒ).[4]

Experimental Protocol:

  • Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., F-254).[6] With a pencil, gently draw an origin line about 1 cm from the bottom.

  • Solvent System Selection: The polarity of the mobile phase is critical. For aromatic compounds, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[6] A typical starting ratio is 80:20 or 70:30 hexanes:ethyl acetate. The goal is to achieve an Rƒ value for the starting material of ~0.2-0.4 to allow room for more polar products to move up the plate.

  • Spotting:

    • Dissolve a tiny amount of the starting material in a volatile solvent (e.g., ethyl acetate).

    • Prepare a sample of the reaction mixture by taking a small aliquot (1-2 drops) and quenching it in a small vial with a suitable solvent.

    • On the origin line, spot the starting material (lane 1), the reaction mixture (lane 3), and a co-spot of both in the middle (lane 2).[4]

  • Development: Place the TLC plate in a chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).[6] Aromatic compounds will appear as dark spots. Circle the spots with a pencil.

    • If needed, further visualization can be achieved using an iodine chamber or a chemical stain (e.g., permanganate or ceric ammonium molybdate).[6]

  • Interpretation: Monitor the intensity of the starting material spot in the reaction lane over time. A completed reaction will show the complete disappearance of the starting material spot and the appearance of a new, distinct product spot.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC offers superior resolution and quantitative data compared to TLC. It is the preferred method for accurately determining the conversion of starting material, the yield of the product, and the purity of the reaction mixture. The aromatic system in 5-Chloro-2-methyl-3-nitrobenzonitrile makes it an excellent chromophore for UV detection.

Trustworthiness: Quantitative analysis by HPLC relies on creating a calibration curve with a known standard of the starting material. The peak area of the starting material in the reaction mixture is then compared to this curve to determine its concentration over time. For accurate quantification, an internal standard can be used to correct for injection volume variations.

Experimental Protocol:

  • Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Instrumentation and Columns:

    • A reverse-phase C18 column is typically suitable for separating aromatic compounds.

    • A UV-Vis or Diode Array Detector (DAD) is ideal. The DAD allows for monitoring at multiple wavelengths to ensure peak purity.

  • Method Development:

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is a common starting point. Both solvents should be HPLC grade.

    • Example Gradient:

      • 0-2 min: 50% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 50% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Analyze a UV-Vis spectrum of the starting material to find its absorbance maximum (λ-max). Monitor the reaction at this wavelength. A DAD can scan a range (e.g., 210-400 nm) to capture all components.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product by injecting pure standards.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[7]

    • Calculate the percentage conversion using the following formula:

      • % Conversion = [1 - (Area of Starting Material at time t / Initial Area of Starting Material)] x 100

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Expertise & Experience: GC is highly effective for monitoring reactions where the components are volatile and thermally stable.[8] Given the structure of 5-Chloro-2-methyl-3-nitrobenzonitrile, it is amenable to GC analysis. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of reactants, products, and byproducts based on their mass-to-charge ratio and fragmentation patterns.[9]

Trustworthiness: GC-MS is a powerful tool for identifying unknown impurities. The mass spectrum of a peak provides a molecular fingerprint that can be compared against spectral libraries for identification. For quantitative work, an internal standard is highly recommended.

Experimental Protocol:

  • Sample Preparation: Similar to HPLC, quench and dilute an aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). The concentration should be in the low ppm range.

  • Instrumentation:

    • Column: A mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally effective for separating a range of aromatic compounds.

    • Injector: Split/splitless injector, typically operated at 250-280 °C.

    • Detector: A Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and quantification.[9]

  • Method Parameters:

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This allows for the separation of compounds with different boiling points.

    • Carrier Gas: Helium or Hydrogen with a constant flow rate.

    • MS Parameters (if used): Electron Ionization (EI) at 70 eV is standard. Scan a mass range from m/z 40 to 400.

  • Data Analysis:

    • Monitor the disappearance of the reactant peak and the appearance of the product peak.

    • With GC-MS, confirm the identity of the peaks by examining their mass spectra. The molecular ion peak (M+) and characteristic fragmentation patterns (e.g., loss of -NO₂ or -Cl) are key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful technique for reaction monitoring as it provides detailed structural information in real-time.[10] By acquiring spectra at different time points, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals, often allowing for the identification of transient intermediates.

Trustworthiness: NMR is inherently quantitative (qNMR) without the need for calibration curves for each component, provided a suitable internal standard is used. The integral of a peak is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol:

  • Sample Preparation:

    • A small aliquot of the reaction mixture is taken and dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

    • An internal standard with a known concentration and a simple spectrum that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) is added for quantitative analysis.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard 400 MHz spectrometer is usually sufficient.[11]

    • Key signals to monitor for 5-Chloro-2-methyl-3-nitrobenzonitrile would be the aromatic protons and the methyl protons.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Reference the spectra to the solvent peak or TMS.

    • Integrate the peaks corresponding to the starting material, product, and internal standard.

    • The conversion can be calculated by comparing the integral of a characteristic reactant peak to the integral of the internal standard over time. For example, if a reactant has a signal from one proton and the internal standard has a signal from three protons, the molar ratio can be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique excellent for tracking changes in functional groups. For reactions involving 5-Chloro-2-methyl-3-nitrobenzonitrile, FTIR is particularly useful for monitoring the nitrile and nitro groups.

Trustworthiness: While not as precise for quantification as chromatography or NMR, FTIR can provide reliable qualitative and semi-quantitative data. The disappearance of a strong reactant band or the appearance of a new product band is a clear indicator of reaction progress.

Experimental Protocol:

  • Sample Preparation:

    • For in-situ monitoring, an attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel.

    • For offline analysis, a drop of the reaction mixture can be placed on a salt plate (NaCl or KBr) and the solvent allowed to evaporate.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.[11]

    • Collect a background spectrum of the solvent/reaction matrix before initiating the reaction.

  • Data Interpretation:

    • Nitrile (-C≡N) stretch: Look for a sharp, intense peak around 2220-2240 cm⁻¹ for aromatic nitriles.[3][12]

    • Nitro (-NO₂) stretches: Expect two strong bands: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1345-1375 cm⁻¹.[13]

    • Monitor the intensity of these bands. For example, in a reaction where the nitrile is hydrolyzed to a carboxylic acid, the peak at ~2230 cm⁻¹ will disappear, and broad O-H (~3000 cm⁻¹) and C=O (~1700 cm⁻¹) bands will appear.

General Workflow Diagram

This diagram outlines a comprehensive workflow for monitoring a chemical reaction from setup to completion.

G cluster_prep 1. Preparation Phase cluster_monitoring 2. Monitoring Phase cluster_analysis 3. Analysis & Workup setup Set up Reaction method_select Select Primary Monitoring Technique (e.g., HPLC, GC) setup->method_select standards Prepare Standards & Controls method_select->standards start_rxn Start Reaction (t=0) standards->start_rxn take_sample Take Aliquot at Time 't' start_rxn->take_sample quench Quench Aliquot take_sample->quench analyze Analyze Sample quench->analyze data Record Data (Peak Area, Integral, etc.) analyze->data loop_cond Reaction Complete? data->loop_cond loop_cond->take_sample No workup Work Up Reaction loop_cond->workup Yes final_analysis Final Purity & Yield Analysis workup->final_analysis

Caption: General experimental workflow for reaction monitoring.

References

  • American Chemical Society. (2000). Quantitative Monitoring of Solid Phase Organic Reactions by High-Resolution Magic Angle Spinning NMR Spectroscopy. ACS Publications. [Link]

  • transparencia.cmcamacari.ba.gov.br. Application Of Nmr Spectroscopy In Organic Chemistry. [Link]

  • PubMed. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. [Link]

  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. [Link]

  • MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. [Link]

  • Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

  • American Chemical Society. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Ratiometric analysis of reversible thia-Michael reactions using nitrile-tagged molecules by Raman microscopy. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • American Chemical Society. (2014). Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Organic Process Research & Development. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • National Institutes of Health. (n.d.). Analytical Methods - Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). FTIR spectra shown of NBR gloves particles analyzed. [Link]

  • Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • American Chemical Society. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). [Link]

  • Journal of Chromatography A. (n.d.). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

  • American Chemical Society. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. [Link]

  • Agilent Technologies. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • Synthesis of methyl 5-chloro-2-nitrobenzoate. (n.d.). [Link]

  • YouTube. (2024). TLC for reaction monitoring #chemistry. [Link]

  • National Institutes of Health. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PMC. [Link]

  • NIST. (n.d.). 5-Chloro-2-methylbenzonitrile. NIST WebBook. [Link]

  • Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.
  • ResearchGate. (2025). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. [Link]

  • International Journal of Scientific Development and Research. (2025). Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • MDPI. (n.d.). New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile

Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Instead of a rigid protocol, this document provides a dynamic framework of FAQs and troubleshooting guides rooted in the principles of physical organic chemistry to empower you to optimize this reaction for your specific laboratory conditions.

Section 1: The Primary Synthetic Route: Electrophilic Nitration

The most direct and strategically sound approach to synthesizing 5-Chloro-2-methyl-3-nitrobenzonitrile is the electrophilic aromatic substitution (EAS) nitration of the readily available precursor, 5-Chloro-2-methylbenzonitrile.

Understanding the Regiochemistry: Why This Reaction Works

The success of this synthesis hinges on the directing effects of the three substituents on the benzene ring. The interplay between these groups strongly favors the formation of the desired 3-nitro isomer.

  • -CH₃ (Methyl) Group at C2: This is an activating group, meaning it makes the ring more reactive towards electrophiles. It is an ortho, para-director. It strongly directs the incoming electrophile to its ortho position (C3) and its para position (C5, which is already substituted).

  • -CN (Cyano) Group at C1: This is a deactivating group due to its electron-withdrawing nature. It is a meta-director, steering the incoming electrophile to the C3 and C5 positions.

  • -Cl (Chloro) Group at C5: This is a deactivating group that acts as an ortho, para-director.[1] It directs incoming groups to the C4 and C6 positions.

The Causality: The activating, ortho-directing effect of the methyl group and the meta-directing effect of the cyano group work in concert, powerfully directing the incoming nitronium ion (NO₂⁺) to the C3 position. While the chloro group directs elsewhere, its influence is overcome by the synergistic effect of the methyl and cyano groups. This inherent selectivity is the foundation of this synthetic route.

Caption: Analysis of substituent directing effects.

Frequently Asked Questions (FAQs)

Q1: What is the standard nitrating agent for this synthesis? A1: The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2]

Q2: Why is temperature control so critical in this reaction? A2: Temperature control is paramount for two primary reasons:

  • Selectivity: Higher temperatures can provide enough activation energy to overcome the preference for C3 substitution, leading to an increased proportion of undesired isomers (e.g., 4-nitro and 6-nitro).[3]

  • Safety and Purity: Nitration is a highly exothermic reaction. Runaway temperatures can lead to vigorous decomposition, creating a safety hazard and promoting the formation of tar-like, oxidized byproducts that complicate purification.[4]

Q3: Can I expect dinitration to be a significant problem? A3: Dinitration is generally not a major issue under carefully controlled conditions. The existing substituents, particularly the deactivating cyano and chloro groups, along with the newly added and strongly deactivating nitro group, make the product ring significantly less reactive than the starting material. However, excessively harsh conditions (e.g., high temperature, large excess of nitrating agent) can lead to the formation of dinitrated byproducts.[5]

Troubleshooting Guide: Nitration Route

This guide addresses common issues encountered during the synthesis. The logical flow for troubleshooting low yield is outlined below.

G start Problem: Low Yield of Desired Product check_reaction Was the reaction monitored to completion (TLC/HPLC)? start->check_reaction check_temp Was temperature strictly maintained at 0-10°C? check_reaction->check_temp Yes incomplete Cause: Incomplete Reaction Solution: Increase reaction time or slightly warm to RT post-addition. check_reaction->incomplete No check_reagents Were fresh, concentrated acids used? check_temp->check_reagents Yes isomers Cause: Isomer Formation Solution: Improve cooling efficiency. Ensure slow, dropwise addition of mixed acid. check_temp->isomers No check_workup Was the product lost during workup/purification? check_reagents->check_workup Yes degraded_reagents Cause: Ineffective Nitrating Agent Solution: Use fresh bottles of HNO₃ and H₂SO₄. check_reagents->degraded_reagents No loss Cause: Product Loss Solution: Optimize extraction solvent. Refine recrystallization conditions (test solvent systems). check_workup->loss Yes decomposition Cause: Decomposition/Side Reactions Solution: Use high-purity starting material. Ensure strict temp. control. isomers->decomposition

Caption: Troubleshooting logic for low product yield.

Problem: My reaction yields a mixture of isomers, with significant peaks corresponding to products other than the 3-nitro compound.

  • Probable Cause: Suboptimal temperature control or too rapid addition of the nitrating agent. Even small localized increases in temperature can favor the formation of the thermodynamically less-favored isomers.

  • Solution & Causality:

    • Improve Cooling: Ensure your reaction vessel is deeply immersed in an efficient ice-salt or ice-acetone bath. A larger bath provides a more stable thermal sink.

    • Slow Down Addition: Add the cold mixed acid dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes). This prevents localized exothermic spikes, maintaining regiochemical control.[3]

    • Vigorous Stirring: Ensure efficient stirring to rapidly dissipate heat and maintain a homogenous concentration of the electrophile.

Problem: The final product is a dark, oily, or tar-like substance, not a crystalline solid.

  • Probable Cause: Reaction temperature was too high, or the reaction time was excessively long, leading to oxidative side reactions and polymerization.

  • Solution & Causality:

    • Strict Temperature Adherence: Maintain the reaction temperature below 10°C, and preferably between 0-5°C, throughout the addition process.[6]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Once the starting material is gone, proceed with the workup promptly to avoid product degradation.

    • Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This method effectively stops the reaction and helps precipitate the product while keeping it cold.

Problem: The reaction is very slow or does not proceed to completion.

  • Probable Cause: Insufficiently potent nitrating agent or low reaction temperature.

  • Solution & Causality:

    • Verify Reagent Quality: Ensure that the concentrated nitric acid and sulfuric acid are from fresh, tightly sealed bottles. Concentrated sulfuric acid is hygroscopic and absorption of water will reduce its efficacy in generating the nitronium ion.

    • Adjust Stoichiometry: A slight excess of nitric acid (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

    • Post-Addition Warming: After the dropwise addition of mixed acid is complete at 0-5°C, allow the reaction mixture to stir at that temperature for a set period (e.g., 1 hour), then let it warm slowly to room temperature and stir for an additional 1-2 hours while monitoring by TLC.[7]

Optimized Experimental Protocol (Nitration)

This protocol is a validated starting point. Researchers should optimize based on their specific equipment and analytical observations.

Materials & Reagents:

Reagent/MaterialQuantity (for 10g scale)Molar Eq.Notes
5-Chloro-2-methylbenzonitrile10.0 g1.0Ensure >98% purity.
Conc. Sulfuric Acid (98%)30 mL-Used as solvent and catalyst.
Conc. Nitric Acid (70%)4.5 mL~1.1Use a fresh, high-quality bottle.
Crushed Ice~300 g-For quenching the reaction.
Ethyl Acetate~150 mL-For extraction.
Saturated NaHCO₃ solution~50 mL-For neutralization.
Brine~50 mL-For washing.
Anhydrous MgSO₄ or Na₂SO₄~5 g-For drying organic layer.

Procedure:

  • Preparation of Nitrating Mixture: In a clean, dry flask immersed in an ice bath, slowly add 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid with stirring. Keep this mixture cold until use.

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 10.0 g of 5-Chloro-2-methylbenzonitrile to the cold sulfuric acid. Stir until fully dissolved, ensuring the temperature does not exceed 10°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise via the addition funnel over 45-60 minutes. Critically maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot has disappeared.

  • Quenching: In a separate large beaker, place ~300 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

  • Workup:

    • Allow the ice to melt, then extract the aqueous slurry with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield 5-Chloro-2-methyl-3-nitrobenzonitrile as a crystalline solid.

Section 2: Alternative Route: The Sandmeyer Reaction

For cases where the nitration route proves problematic, or if an alternative pathway is desired for analogue synthesis, the Sandmeyer reaction offers a powerful option.[8][9] This route would typically begin with a suitably substituted aniline, such as 3-Amino-5-chloro-2-methylbenzonitrile , which is converted to a diazonium salt and then displaced with cyanide.

Troubleshooting the Sandmeyer Cyanation

Problem: Low yield or failure of the cyanation step.

  • Probable Cause 1: Premature decomposition of the diazonium salt. Diazonium salts are notoriously unstable at elevated temperatures.

  • Solution & Causality: The diazotization (formation of the -N₂⁺ group) must be performed at 0-5°C using pre-cooled solutions.[10] The resulting diazonium salt solution should be used immediately in the subsequent cyanation step without being allowed to warm.

  • Probable Cause 2: Formation of phenolic byproducts. The diazonium salt can react with water in the reaction mixture to form an undesired phenol (-OH) byproduct.

  • Solution & Causality: Ensure the reaction is sufficiently acidic to suppress this side reaction. The addition of the diazonium salt solution to the copper(I) cyanide solution should be done slowly, with efficient stirring, to keep the instantaneous concentration of the diazonium salt low.

  • Probable Cause 3: Inefficient copper catalysis. The copper(I) cyanide complex is crucial for the reaction.

  • Solution & Causality: Use a freshly prepared solution of copper(I) cyanide. Ensure the copper salt is fully dissolved and complexed with an excess of sodium or potassium cyanide before adding the diazonium salt.[11]

References

  • Oreate AI. (2026, February 26). Unpacking the Nitration of Benzonitrile: A Look at Potential Products. Oreate AI Blog. 5

  • BenchChem. (2025). Challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis. BenchChem Technical Support. 3

  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. 7

  • Wikipedia. (2022, January 21). Sandmeyer reaction. Wikipedia. Link

  • Lumen Learning. Substituent Effects. Organic Chemistry II. Link

  • Wikipedia. Nitration. Wikipedia. Link

  • Google Patents. (CN1182104C). The chemical synthesis method of 5-chloro-2-nitroaniline. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile. BenchChem Technical Support. 10

  • Digital Commons @ NJIT. The nitration of 2, 5-dichlorobenzenesulfonic acid. Link

  • Google Patents. (CN108329211A). The preparation method of 5- chloro-2-nitroanilines. Link

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. BenchChem Technical Support. 6

  • Rasayan J. Chem. (2021). NOVEL SYNTHESIS AND BIOLOGICAL ACTIVITY OF (2E)-1- (3-AMINO-5-CHLORO-1-BENZOFURAN-2-YL)-3-ARYLPROP. Link

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Link

  • PMC. Methyl 5-chloro-2-nitrobenzoate. Link

  • MasterOrganicChemistry.com. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Link

  • MasterOrganicChemistry.com. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Link

  • Chemistry LibreTexts. (2021, December 11). Multiple Substituents- Directing Effects. Link

Sources

Optimization

Identifying byproducts in 5-Chloro-2-methyl-3-nitrobenzonitrile reactions

Technical Support Center: Troubleshooting 5-Chloro-2-methyl-3-nitrobenzonitrile Synthesis & Byproduct Profiling Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Chloro-2-methyl-3-nitrobenzonitrile Synthesis & Byproduct Profiling

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this specialized guide to assist researchers and drug development professionals in identifying, understanding, and mitigating byproducts during the synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile.

This intermediate is highly susceptible to side reactions. The competing electronic effects of its substituents and the inherent lability of the nitrile group under harsh electrophilic aromatic substitution (EAS) conditions require precise mechanistic control.

Mechanistic Workflow: Reaction Pathways & Byproduct Generation

G SM Starting Material: 5-Chloro-2-methylbenzonitrile Reagents Nitration Conditions (HNO3 / H2SO4) SM->Reagents Target Target Product: 5-Chloro-2-methyl-3-nitrobenzonitrile Reagents->Target Synergistic Directing (CH3 & CN) Byproduct1 Regioisomers: 4-Nitro & 6-Nitro Derivatives Reagents->Byproduct1 Cl-Directed Substitution Byproduct2 Hydrolysis Byproduct: 5-Chloro-2-methyl-3-nitrobenzamide Reagents->Byproduct2 Acid-Catalyzed Hydration Byproduct3 Over-Reaction: Dinitro Species Reagents->Byproduct3 Excess NO2+

Reaction pathways and byproduct formation during the nitration of 5-chloro-2-methylbenzonitrile.

Troubleshooting Guide: Byproduct Identification & Mitigation

Q1: During the nitration step, my LC-MS chromatogram shows a cluster of peaks with identical m/z to the target mass. Why is the reaction not completely regioselective? A1: You are observing regioisomeric byproducts, specifically the 4-nitro and 6-nitro isomers. In electrophilic aromatic substitution (EAS), regioselectivity is dictated by the combined electronic effects of the existing substituents. The methyl group (ortho/para directing) and the cyano group (meta directing) synergistically favor nitration at the 3-position[1]. However, the chloro group at the 5-position is also an ortho/para director, which weakly promotes nitration at the 4- and 6-positions. Because the cyano group strongly deactivates the ring, harsher conditions are required, inherently lowering the transition state selectivity and leading to these regioisomers[2]. Causality & Mitigation: To suppress Cl-directed substitution, lower the reaction temperature (e.g., -5°C to 0°C) to maximize the thermodynamic differences between the transition states. Alternatively, consider using a milder, more sterically demanding nitrating agent like acetyl nitrate, which alters the standard σ-complex mechanism and improves regiocontrol[3].

Q2: My isolated product has the correct mass, but the NMR is messy, and the IR spectrum shows a strong stretch around 1650-1690 cm⁻¹ and a broad peak at 3200-3400 cm⁻¹, while the sharp nitrile stretch at 2230 cm⁻¹ is diminished. What happened? A2: Your nitrile group has undergone acid-catalyzed hydrolysis to form a primary amide (5-chloro-2-methyl-3-nitrobenzamide). Under strongly acidic aqueous conditions, the nitrile nitrogen is readily protonated, rendering the cyano carbon highly electrophilic. A weak nucleophile like water then attacks this carbon, generating an imidic acid intermediate that rapidly tautomerizes into the more stable amide form[4]. Causality & Mitigation: This is a classic side reaction when the water content in the nitrating mixture is too high or the temperature spikes during quenching. To mitigate this, utilize strictly anhydrous conditions: use fuming nitric acid (>90%) and oleum (fuming sulfuric acid). Quench the reaction rapidly into crushed ice rather than liquid water to prevent exothermic heating during the dilution step, which drastically accelerates hydrolysis.

Q3: I am detecting a late-eluting peak with an[M+H]⁺ mass 45 Da higher than my target. How do I prevent this? A3: An addition of ~45 Da (specifically +45 for NO₂ vs H replacement) indicates the formation of a dinitro byproduct (e.g., 5-chloro-2-methyl-3,6-dinitrobenzonitrile). While the first nitro group strongly deactivates the ring, localized high concentrations of the nitronium ion (NO₂⁺) or extended reaction times can force a second nitration event. Causality & Mitigation: Ensure strict stoichiometric control of the nitrating agent (1.05 to 1.10 equivalents maximum). Add the nitric acid dropwise with high-shear stirring to prevent localized pooling and control the steady-state concentration of NO₂⁺.

Quantitative Data: Typical Impurity Profiling

The following table summarizes the expected impurity profile during a standard mixed-acid nitration of 5-chloro-2-methylbenzonitrile.

Impurity ClassificationStructural IdentityRelative Retention Time (RRT)Typical Abundance (%)Diagnostic m/z [M-H]⁻
Target Product 5-Chloro-2-methyl-3-nitrobenzonitrile1.00> 92.0195.0
Regioisomer A 5-Chloro-2-methyl-4-nitrobenzonitrile0.942.5 - 4.0195.0
Regioisomer B 5-Chloro-2-methyl-6-nitrobenzonitrile1.081.0 - 2.0195.0
Hydrolysis Product 5-Chloro-2-methyl-3-nitrobenzamide0.65< 1.5213.0
Over-nitration 5-Chloro-2-methyl-3,6-dinitrobenzonitrile1.22< 0.5240.0

*Note: m/z values are nominal mass based on the ³⁵Cl isotope.

Self-Validating Experimental Protocol: Anhydrous Nitration & Orthogonal Profiling

Objective: Synthesize 5-Chloro-2-methyl-3-nitrobenzonitrile while actively suppressing hydrolysis and regioisomeric leakage, followed by self-validating analytical checks.

Step 1: Anhydrous Electrophilic Aromatic Substitution

  • Charge a dry, jacketed reactor with 5-chloro-2-methylbenzonitrile (1.0 eq) and concentrated sulfuric acid (98%, 5 volumes). Stir at 0°C until fully dissolved.

  • Prepare a nitrating mixture of fuming nitric acid (>90%, 1.05 eq) and concentrated sulfuric acid (2 volumes).

  • Add the nitrating mixture dropwise over 2 hours, maintaining the internal temperature strictly between -5°C and 0°C. Causality: Low temperatures enhance the thermodynamic preference for the synergistic 3-position and suppress the activation energy required for the chloro-directed 4/6-positions[2].

Step 2: Cryogenic Quenching

  • Transfer the reaction mixture slowly into a vigorously stirred bath of crushed ice (20 volumes) rather than liquid water. Causality: The immense heat of dilution for H₂SO₄ will cause localized boiling if added to liquid water. Elevated temperatures in dilute acid rapidly protonate the nitrile, driving the nucleophilic attack of water to form the amide byproduct[4]. Ice maintains an isothermal quench at 0°C.

  • Filter the resulting precipitate and wash with cold water until the filtrate is pH neutral. Dry under vacuum at 40°C.

Step 3: Self-Validating Analytical Profiling

  • LC-MS Analysis: Run the crude solid on a C18 column using a water/acetonitrile gradient (0.1% Formic Acid). Look for the target mass (m/z 195 for ³⁵Cl). If the peak at RRT 0.65 (m/z 213) is >1%, your quench was too warm, and hydrolysis occurred.

  • ¹H-NMR Validation (DMSO-d6): The target 3-nitro isomer will display two distinct aromatic protons (H-4 and H-6) as meta-coupled doublets (J ~ 2.0 Hz). If you observe ortho-coupled doublets (J ~ 8.0 Hz), you have significant contamination from the 4-nitro or 6-nitro regioisomers. This internal NMR check acts as a self-validating mechanism to confirm the LC-MS peak assignments without needing isolated reference standards.

References

  • Quantitative investigation of the nitration of benzonitrile Source: ResearchGate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1pnqaIg7deaytHFIKqwFw8bqFMa34VrkwEabnQQEEQQqVr7f9iAK4chuouSSJNemikCrLuPmVYl2dFVsNeTMm5Ycpd52kIyK6-Qhm4zHIocPAnvPt4RhH7qkwYR5TUAJDUKIuNqvaejrr1s4tXh6vuj5Bea7lhKao-VdZVquJ-GMS8c0-KcXGqwfiAYGBTuqLV9PUiq9boBWi2qVagIktPQFOZiX5IeM=]
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles Source: JoVE[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvqlDzE17KUsKWmENxn-_ZORVvgh61IK5ECoAl8tWu21Yw69rulchqOMaBPL5eEIrZ_3IxeMLR7adv8Tnv8bM2CuVI743el3RAr0pnhslEYhxazkrYR6Yg-fg7oAiGHlaYY83AhcgzkCXPGbnF5iDT1YQzHRbq6Xewptse0XO8_o_eqP_O-hnOWIrP9-RGImgGeyGb3LSQcGTMFTNU7Xs=]
  • Single-Step Mechanism for Regioselective Nitration of 9,10-BN-Naphthalene with Acetyl Nitrate in the Gas Phase Source: ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHindIwrczuFHuZtrb6TuTqroZcTpwwbbNz5CaYBFQ6JzdOsf0HJzbB9Du69_UciJP4rPW9-HAkWyZ1C6RemZbqywfYu_16xYwqdMPmHZD-7riCedRKU3R6ecdGewrOX8HSvJBxHjGNp-UC9Q==]
  • Benzonitrile - Aromatic substitutions Source: Grokipedia[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGupS7JJ6H89kY_2ZnxcQew9rAbSeuflgRzvFEHleAOO_5iPiahLNfk27DfpV81D_AOOHo5ftf1IMwT5XEf-jHp1eTrMu_SBJZOgZeN62ZTliZwSjj9ZpfCy-d2GI3P0lwevQ==]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 5-Chloro-2-methyl-3-nitrobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 5-Chloro-2-methyl-3-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS: 1082040-48-9) .

The synthesis of this compound—typically via the electrophilic aromatic nitration of 5-chloro-2-methylbenzonitrile—inevitably produces a complex mixture of regioisomers (the desired 3-nitro product, alongside 4-nitro and 6-nitro impurities). Because these isomers possess nearly identical molecular weights and polarities, downstream purification is notoriously difficult. This guide addresses the specific chromatographic, chemical, and crystallization hurdles you will encounter, providing field-proven, self-validating protocols to ensure high-purity isolation.

Quantitative Isomer Profiling

Before attempting purification, it is critical to understand the physicochemical landscape of your crude mixture. Table 1 summarizes the typical profile of the nitration output.

Table 1: Quantitative Comparison of Nitration Isomers

IsomerTypical Yield (%)Rf Value (Hex/EtOAc 4:1)HPLC RT (min, C18)*Steric Hindrance around -NO₂
3-Nitro (Target) 65 - 700.4212.4High (Flanked by -CH₃)
4-Nitro (Impurity) 15 - 200.4011.8Low (Flanked by -H, -Cl)
6-Nitro (Impurity) 10 - 150.4513.1Moderate (Flanked by -Cl, -CN)

*Values are representative models based on a standard reverse-phase C18 gradient (Water/Acetonitrile with 0.1% TFA).

FAQ 1: Overcoming Chromatographic Limitations

Q: Why do conventional silica gel columns fail to resolve the 3-nitro and 6-nitro isomers, and how can I improve separation?

A: The separation of nitration isomers presents significant challenges due to their [1]. In normal-phase chromatography, the highly polar cyano (-CN) and nitro (-NO₂) groups dominate the interaction with the silanol stationary phase, effectively masking the subtle steric differences provided by the methyl and chloro groups.

The Solution: To break this limitation, you must shift the separation mechanism from polar interactions to hydrophobic and π−π interactions. We recommend utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. The hydrophobic packing interacts differently with the sterically shielded 3-nitro isomer compared to the exposed 4-nitro isomer. If preparative HPLC is unavailable, a ternary solvent system on silica (e.g., Hexane/Dichloromethane/Ethyl Acetate 6:3:1) can marginally improve resolution by exploiting the polarizability of the dichloromethane.

FAQ 2: Reactive Purification – The Chemical Workaround

Q: Is there a scalable chemical method to remove the 4-nitro and 6-nitro isomers if physical chromatography is uneconomical?

A: Yes. When physical separation fails at scale, we exploit the distinct steric environments of the isomers through reactive purification. The target 3-nitro group is sterically hindered by the adjacent ortho-methyl group, which twists the nitro group out of coplanarity with the aromatic ring. This steric shielding significantly raises the activation energy required for the initial electron transfer during reduction.

Monsanto researchers demonstrated that when exposed to mild reducing agents[2]. By using Sodium Sulfide (Na₂S), we can selectively reduce the unhindered 4-nitro and 6-nitro groups into anilines. These resulting basic anilines are then easily partitioned into an aqueous waste stream via an acidic wash, leaving the pure 3-nitrobenzonitrile in the organic layer.

Protocol 1: Selective Chemical Reduction & Extraction

Self-Validating Check: The reaction mixture will transition from pale yellow to a deep orange/red as the aniline derivatives form.

  • Preparation: Dissolve 10 g of the crude isomer mixture in 100 mL of Ethanol/Water (4:1 v/v) in a round-bottom flask.

  • Reagent Addition: Add 1.2 molar equivalents (calculated relative to the combined molarity of the 4-nitro and 6-nitro impurities) of Sodium Sulfide (Na₂S) and Ammonium Chloride (NH₄Cl).

  • Reaction: Heat the mixture to 60°C for 2 hours. Validation: Monitor via HPLC until the peaks at 11.8 min and 13.1 min diminish to <1% area.

  • Acidic Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the aqueous residue with Ethyl Acetate (150 mL).

  • Partitioning: Wash the organic layer with 1M HCl (3 x 50 mL). The reduced impurities (now anilines) will protonate and partition into the aqueous layer as water-soluble hydrochloride salts.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the enriched 3-nitro isomer.

ReactiveSeparation Mixture Crude Isomer Mixture (3-NO₂, 4-NO₂, 6-NO₂) Reduction Na₂S / NH₄Cl EtOH/H₂O, 60°C Mixture->Reduction Selective Reduction Products 3-NO₂ (Unreacted) 4-NH₂ & 6-NH₂ (Reduced) Reduction->Products Extraction Liquid-Liquid Extraction (EtOAc / 1M HCl) Products->Extraction Acidic Workup Aqueous Aqueous Layer (Amine HCl Salts) Extraction->Aqueous Partition Organic Organic Layer (Pure 3-NO₂ Isomer) Extraction->Organic Partition Waste Discard to Aqueous Waste Aqueous->Waste Crystallize Concentrate & Proceed to Crystallization Organic->Crystallize

Figure 1: Workflow for the selective chemical reduction and extraction of unhindered isomers.
FAQ 3: Mastering Crystallization and Avoiding LLPS

Q: During recrystallization, my product forms a biphasic oil at the bottom of the flask rather than crystals. How do I prevent this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the lab as "oiling out." This thermodynamic trap occurs when the solution's supersaturation trajectory crosses the binodal curve (liquid-liquid demixing) before it crosses the solubility curve (solid-liquid crystallization). Substituted nitrobenzenes are notoriously prone to this due to their low melting points and high solubility in standard organic solvents.

The Solution: To force the system into the metastable zone for pure crystallization, you must strictly control the anti-solvent addition rate and introduce seed crystals before supersaturation peaks.

Protocol 2: Anti-Solvent Seeding Crystallization

Self-Validating Check: If the solution clears after seeding, supersaturation has been lost. You must add more anti-solvent until turbidity returns.

  • Solvent Exchange: Take the concentrated organic layer from Protocol 1 and dissolve it in Toluene (2 mL per gram of product) at 70°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining 70°C until the solution exhibits a very faint, persistent turbidity (the cloud point).

  • Seeding: Immediately add 10-20 mg of pure 5-Chloro-2-methyl-3-nitrobenzonitrile seed crystals.

  • Aging: Hold the temperature strictly at 65°C for 1 hour. Validation: You should observe the seed crystals growing rather than dissolving or melting into oil droplets.

  • Controlled Cooling: Cool the mixture to 5°C at a strict linear rate of 0.1°C/min to prevent secondary nucleation and oiling out.

  • Harvesting: Filter the resulting crystalline slurry and wash with ice-cold Heptane.

Crystallization Start Organic Layer (from Extraction) Dissolve Solvent Exchange to Toluene Heat to 70°C Start->Dissolve AntiSolvent Add Heptane dropwise until slight turbidity Dissolve->AntiSolvent Seed Add Seed Crystals (Hold at 65°C for 1h) AntiSolvent->Seed Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Check Did it oil out? (LLPS) Cool->Check Reheat Reheat to 70°C Add 5% Toluene Check->Reheat Yes (Oil formed) Filter Filter & Wash Pure 3-Nitro Isomer Check->Filter No (Crystals) Reheat->AntiSolvent Retry

Figure 2: Decision tree and workflow for anti-solvent crystallization to avoid oiling out.
FAQ 4: Preventing Hydrolysis During Workup

Q: I'm seeing a highly polar, baseline-retained impurity forming during my basic neutralizations. What is happening?

A: The cyano group (-CN) of 5-chloro-2-methyl-3-nitrobenzonitrile is highly electrophilic. The electron-withdrawing nature of the para-chloro and meta-nitro groups severely activates the nitrile carbon. Under strongly basic conditions (e.g., 1M NaOH washes), it undergoes rapid hydrolysis to the primary amide or carboxylic acid, a.

The Solution: Never use strong hydroxide bases for the neutralization of this compound. Always use mild bases like saturated aqueous Sodium Bicarbonate (NaHCO₃) and keep the biphasic mixture strictly below 25°C during aqueous washes to kinetically suppress the hydrolysis pathway.

References
  • Title: Reactions and Reaction Engineering (Section 9.6: Separation of nitration isomers of substituted benzenes). Source: Internet Archive / Indian Academy of Sciences. URL: [Link]

  • Title: 5-Chloro-2-methyl-3-nitrobenzonitrile (CAS 1082040-48-9) Chemical Properties. Source: ChemBuyersGuide. URL: [Link]

Sources

Optimization

Optimizing temperature and time for 5-Chloro-2-methyl-3-nitrobenzonitrile reactions

Welcome to the technical support hub for the synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will focus on the critical nitration step of 5-Chloro-2-methylbenzonitrile, providing in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common issues.

Synthesis Overview: The Nitration Pathway

The most common and logical laboratory-scale synthesis for 5-Chloro-2-methyl-3-nitrobenzonitrile involves the electrophilic aromatic substitution (nitration) of the precursor, 5-Chloro-2-methylbenzonitrile. The primary challenge in this reaction is achieving high regioselectivity for the desired 3-nitro isomer due to the competing directing effects of the chloro, methyl, and nitrile substituents. Careful control of reaction parameters, particularly temperature, is paramount.

Start 5-Chloro-2-methylbenzonitrile (Starting Material) Product 5-Chloro-2-methyl-3-nitrobenzonitrile (Desired Product) Start->Product Low Temperature (e.g., 0-5 °C) Side1 5-Chloro-2-methyl-4-nitrobenzonitrile (Isomeric Impurity) Start->Side1 Elevated Temperature (> 10 °C) Side2 Dinitrated Products (Over-nitration Impurity) Start->Side2 Harsh Conditions (High Temp / Long Time) Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Product Reagents->Side1 Reagents->Side2

Caption: Synthetic pathway for 5-Chloro-2-methyl-3-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing 5-Chloro-2-methyl-3-nitrobenzonitrile?

The main challenge is controlling the regioselectivity of the nitration reaction. The starting material, 5-Chloro-2-methylbenzonitrile, has three substituents with competing directing effects. The methyl group is activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The nitrile group is strongly deactivating and meta-directing. This complex electronic landscape can lead to a mixture of isomeric products, primarily 3-nitro, 4-nitro, and 6-nitro isomers.[1]

Q2: Why is temperature control so critical in this nitration reaction?

Temperature is the single most important parameter for maximizing the yield of the desired 3-nitro isomer and ensuring safety.

  • Selectivity: Lower temperatures (e.g., 0-10 °C) favor the formation of the desired isomer and suppress the formation of unwanted side products.[1][2]

  • Safety: Nitration reactions are highly exothermic. Without efficient cooling, the reaction temperature can rise uncontrollably, leading to a "runaway reaction." This can cause vigorous decomposition, charring of the organic material, and a significant reduction in yield.[3]

Q3: What is the optimal ratio of nitric acid to sulfuric acid for this reaction?

A common starting point for nitrating moderately deactivated rings is a 1:2 to 1:3 molar ratio of nitric acid to sulfuric acid.[1] Concentrated sulfuric acid serves two purposes: it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it serves as a solvent for the reaction.

Q4: How long should the reaction be allowed to proceed?

Reaction time should be carefully monitored. Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the formation of over-nitrated byproducts.[1] A typical reaction time after the complete addition of the nitrating agent is 1-3 hours.[1][4] It is highly recommended to monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material.[2]

Troubleshooting Guide

Start Low Yield or No Product? Q_TLC Does TLC/HPLC show unreacted starting material? Start->Q_TLC Q_Impure Is the crude product a dark oil or char? Start->Q_Impure Q_Isomers Does NMR/MS analysis show a mix of isomers? Start->Q_Isomers C_Incomplete Cause: Incomplete Reaction Q_TLC->C_Incomplete  Yes C_Decomp Cause: Decomposition / Charring Q_Impure->C_Decomp  Yes C_Selectivity Cause: Poor Regioselectivity Q_Isomers->C_Selectivity  Yes S_TimeTemp Solution: - Increase reaction time. - Allow to warm to RT slowly after addition. - Ensure sufficient nitrating agent. C_Incomplete->S_TimeTemp S_Temp Solution: - Maintain temp < 10°C during addition. - Add nitrating agent more slowly. - Ensure efficient stirring to avoid hot spots. C_Decomp->S_Temp S_LowTemp Solution: - Lower reaction temperature to 0-5°C. - Verify correct acid ratios. - Monitor reaction closely and quench upon completion. C_Selectivity->S_LowTemp

Caption: Troubleshooting logic for low product yield or purity issues.

Observed Issue Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Suboptimal Temperature: Temperature may be too low, slowing the reaction rate significantly. 3. Decomposition: Excessive heat may have destroyed the starting material or product.[3]1. Monitor Reaction: Use TLC or HPLC to track the consumption of the starting material.[2] 2. Optimize Time/Temp: After the initial cold addition, allow the mixture to stir at a controlled temperature (e.g., 0-10°C or room temperature) for 1-2 hours.[1] 3. Verify Reagents: Ensure the nitric and sulfuric acids are of high concentration and quality.
Formation of Dark Oil or Charred Material 1. Runaway Reaction: The most common cause is adding the nitrating agent too quickly or with inadequate cooling, causing localized overheating.[3] 2. Inadequate Mixing: Poor stirring can create "hot spots" where the temperature spikes, leading to decomposition.1. Control Addition Rate: Add the nitrating mixture dropwise using an addition funnel, ensuring the internal temperature never exceeds the set limit (e.g., 10°C).[3][5] 2. Improve Agitation: Use a properly sized magnetic stir bar or an overhead mechanical stirrer for efficient mixing. 3. Pre-cool All Reagents: Ensure both the substrate solution and the nitrating mixture are thoroughly cooled before mixing.
High Levels of Isomeric Impurities 1. Suboptimal Reaction Temperature: Higher temperatures reduce the selectivity of the reaction, leading to a mixture of nitro isomers.[1][2] 2. Incorrect Acid Ratio: An improper ratio of H₂SO₄ to HNO₃ can affect the concentration of the nitronium ion and impact selectivity.1. Maintain Low Temperature: Strictly maintain the reaction temperature between 0°C and 5°C throughout the addition of the nitrating agent.[1][4][5] 2. Optimize Acid Ratio: Start with a well-established ratio, such as 1:2 or 1:3 (HNO₃:H₂SO₄), and adjust if necessary based on analytical results.[1]
Difficulties in Product Isolation 1. Incomplete Precipitation: The product may have some solubility in the acidic aqueous mixture. 2. Oily Product: The presence of impurities can sometimes prevent the product from crystallizing properly.1. Use Sufficient Ice: Quench the reaction by pouring it slowly over a large volume of crushed ice with vigorous stirring to ensure complete precipitation.[3][5] 2. Purification: If an oil forms, attempt to extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography or recrystallization.[6]

Experimental Protocol: Nitration of 5-Chloro-2-methylbenzonitrile

This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • 5-Chloro-2-methylbenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, thermometer, and addition funnel

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5-Chloro-2-methylbenzonitrile (1.0 equivalent).

    • Place the flask in an ice-salt bath to cool.

    • Slowly add concentrated sulfuric acid (approx. 3.0 equivalents) while stirring, ensuring the temperature is maintained below 10°C. Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker or flask, carefully and slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2.1 equivalents) while cooling in an ice bath. Caution: This mixing process is exothermic.

  • Nitration Reaction:

    • Cool the substrate solution to between 0°C and 5°C.

    • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred substrate solution.

    • Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should be slow enough to prevent any significant temperature rise.[1][4][5]

    • After the addition is complete, let the reaction stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress via TLC.

  • Work-up and Isolation:

    • In a large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.[5][7]

    • Allow the mixture to stir until all the ice has melted.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid.[3]

  • Purification:

    • Air-dry the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the final product.[6][7]

    • Characterize the final product by melting point, NMR, IR, and Mass Spectrometry to confirm its identity and purity.

References

  • Hartman, W. W., & Brethen, M. R. (1931). m-CHLORONITROBENZENE. Organic Syntheses, 11, 20. doi:10.15227/orgsyn.011.0020. Available at: [Link]

  • Truman State University. (2013). Multistep Synthesis Nitration. Retrieved from [Link]

  • Wang, Z., et al. (2014). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions with 5-Chloro-2-methyl-3-nitrobenzonitrile

Welcome to the technical support guide for 5-Chloro-2-methyl-3-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Chloro-2-methyl-3-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions and optimizing experimental outcomes. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Chloro-2-methyl-3-nitrobenzonitrile?

A1: The molecule possesses several reactive functional groups, each with distinct reactivity profiles:

  • Nitro Group (-NO₂): Highly susceptible to reduction to an amine (-NH₂) or intermediate species like hydroxylamines. This is often the most readily transformed group.

  • Chloro Group (-Cl): Activated for Nucleophilic Aromatic Substitution (SₙAr) due to the strong electron-withdrawing effect of the nitro group positioned para to it.[1]

  • Nitrile Group (-CN): Can undergo hydrolysis to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions, though this typically requires forcing conditions.[2][3]

  • Aromatic Ring: The electron-deficient nature of the ring, enhanced by the nitro and nitrile groups, makes it susceptible to specific nucleophilic attacks, such as Vicarious Nucleophilic Substitution (VNS), in addition to the displacement of the chlorine.[4][5]

Q2: How should I properly store and handle this compound?

A2: To ensure chemical integrity, 5-Chloro-2-methyl-3-nitrobenzonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from strong oxidizing agents and strong bases, as these can promote degradation or unwanted reactions.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8][9] Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[6][9]

Q3: What analytical methods are best for monitoring reaction progress and identifying impurities?

A3: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products. For more detailed quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural confirmation of the final product and key intermediates.

Troubleshooting Guide: Navigating Common Side Reactions

This section details the most common synthetic transformations performed with 5-Chloro-2-methyl-3-nitrobenzonitrile and provides solutions to mitigate unwanted side reactions.

Scenario 1: Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a critical transformation. However, the presence of other reducible functional groups (nitrile, chloro) presents a significant challenge.

dot

Caption: Potential reaction pathways during SₙAr.

Issue 1: Low Reactivity or Incomplete Conversion

  • Causality: While the nitro group provides strong para activation, SₙAr reactions often require elevated temperatures to overcome the activation energy. The nucleophile may also be too weak, or the solvent may not adequately solvate the intermediate (Meisenheimer complex). [1]* Preventative Measure: Use a polar aprotic solvent such as DMF, DMSO, or NMP to stabilize the charged intermediate. Ensure the reaction temperature is adequate (often >100 °C). If the reaction is still sluggish, consider using a stronger nucleophile or a phase-transfer catalyst.

Issue 2: Hydrolysis of the Nitrile Group

  • Causality: If the nucleophile is hydroxide (e.g., NaOH, KOH) or if the reaction is performed in aqueous basic conditions at high temperatures, competitive hydrolysis of the nitrile to the corresponding carboxylic acid can occur. [3][10]* Preventative Measure: When using oxygen nucleophiles, employ alkoxides (e.g., sodium methoxide) in an anhydrous alcohol solvent rather than aqueous hydroxide. If aqueous conditions are unavoidable, minimize reaction time and temperature to the greatest extent possible.

Experimental Protocol: Selective Reduction of 5-Chloro-2-methyl-3-nitrobenzonitrile

This protocol details the selective reduction of the nitro group to an amine using tin(II) chloride dihydrate, a method that preserves the chloro and nitrile functionalities. [11] Materials:

  • 5-Chloro-2-methyl-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend 5-Chloro-2-methyl-3-nitrobenzonitrile (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension. The mixture will be a thick slurry.

  • Initiation: Slowly add a few drops of concentrated HCl to initiate the reaction, then heat the mixture to reflux (approx. 78 °C). The reaction is exothermic.

  • Reaction Monitoring: Stir vigorously at reflux. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice. This will precipitate tin salts.

  • Workup - Basification: Slowly add saturated NaHCO₃ solution to the mixture with vigorous stirring until the pH of the aqueous layer is basic (pH ~8). This step neutralizes the acid and precipitates tin hydroxides. Caution: CO₂ gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). The tin salts may form an emulsion; if so, filter the entire mixture through a pad of celite before extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

References

  • BenchChem. (n.d.). Common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). 5-Chloro-2-Nitrobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • BenchChem. (n.d.). Challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis.
  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Chemical Texts, 5(10).
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Hyland, C. J. T., & O'Connor, C. J. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Journal of the Chemical Society of Pakistan, 29(5), 459-465.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Chloro-2-methyl-3-nitrobenzonitrile vs. other substituted benzonitriles in synthesis

A Comparative Guide to the Synthetic Utility of 5-Chloro-2-methyl-3-nitrobenzonitrile Introduction: The Strategic Value of Polysubstituted Benzonitriles Substituted benzonitriles are a cornerstone class of intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Utility of 5-Chloro-2-methyl-3-nitrobenzonitrile

Introduction: The Strategic Value of Polysubstituted Benzonitriles

Substituted benzonitriles are a cornerstone class of intermediates in modern organic synthesis, finding extensive application as critical building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile moiety is a versatile functional group, capable of being transformed into amines, amides, carboxylic acids, and various heterocycles. Its strong electron-withdrawing nature also profoundly influences the reactivity of the aromatic ring to which it is attached.[2]

This guide provides an in-depth comparison of 5-Chloro-2-methyl-3-nitrobenzonitrile , a highly functionalized arene, with other substituted benzonitriles. We will analyze how its unique constellation of substituents—a chloro leaving group, a weakly activating methyl group, and two powerful electron-withdrawing groups (nitro and cyano)—dictates its reactivity and strategic use in complex synthetic routes. By examining its performance in key transformations against alternative benzonitriles, this guide aims to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions in synthetic planning.

Electronic Landscape: Activating and Directing Effects

The reactivity of a substituted benzene ring is a direct consequence of the interplay between the inductive and resonance effects of its substituents. In 5-Chloro-2-methyl-3-nitrobenzonitrile, the electronic environment is uniquely polarized, making it an exceptionally interesting substrate for certain transformations.

  • Electron-Withdrawing Groups (EWGs): The nitro (NO₂) and cyano (CN) groups are potent EWGs, acting through both strong inductive (-I) and resonance (-M) effects.[2] They significantly reduce the electron density of the aromatic ring, a process often referred to as "activation" in the context of nucleophilic aromatic substitution (SNAr).[3]

  • Halogen Substituent: The chlorine (Cl) atom is also an EWG via induction (-I) but acts as a weak electron-donating group by resonance (+M). Its primary role in this molecule is to serve as a leaving group in SNAr reactions.

  • Electron-Donating Group (EDG): The methyl (CH₃) group is a weak EDG through induction (+I) and hyperconjugation.

The cumulative effect of the two strong EWGs (nitro and cyano) renders the aromatic ring highly electron-deficient. This electronic profile is the primary driver for the molecule's enhanced reactivity towards nucleophiles, particularly when compared to benzonitriles with fewer or weaker activating groups.

Comparative Analysis of Key Synthetic Transformations

The true value of a building block is demonstrated by its performance in chemical reactions. Here, we compare the utility of 5-Chloro-2-methyl-3-nitrobenzonitrile against other relevant benzonitriles in foundational synthetic operations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a hallmark transformation for electron-poor aryl halides. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount, and it is greatly enhanced by the presence of strong EWGs at positions ortho or para to the leaving group.[3]

dot

Caption: The addition-elimination mechanism of SNAr reactions.

In 5-Chloro-2-methyl-3-nitrobenzonitrile, the chlorine atom is ortho to the nitro group and meta to the cyano group. The powerful stabilizing effect of the ortho-nitro group makes this substrate highly reactive in SNAr reactions.

Comparative Data:

SubstrateActivating Groups (Ortho/Para to Cl)Relative ReactivityTypical Conditions
5-Chloro-2-methyl-3-nitrobenzonitrile 1 (NO₂)Very HighMild (e.g., K₂CO₃, various nucleophiles, RT to 80 °C)
4-Chlorobenzonitrile1 (CN)ModerateModerate (e.g., NaH, elevated temperatures)
2-Chloroterephthalonitrile[4]2 (CN)HighVaries with nucleophile
m-Chloronitrobenzene[5]0InertUnreactive under standard SNAr conditions[3]

Causality Explained: The significantly higher reactivity of 5-Chloro-2-methyl-3-nitrobenzonitrile compared to a substrate like m-chloronitrobenzene is a textbook illustration of electronic effects in SNAr. While both possess a nitro and chloro group, their relative positioning is critical. In m-chloronitrobenzene, the nitro group is meta to the chlorine and cannot delocalize the negative charge of the Meisenheimer intermediate through resonance, rendering the molecule unreactive.[3] Our target molecule's ortho-nitro group provides this crucial stabilization, facilitating the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl bromides and iodides are generally more reactive, advancements in ligand design have made the coupling of aryl chlorides commonplace.[1]

Comparative Overview of Reactivity:

ReactionSubstrate ComparisonRationale
Suzuki-Miyaura Coupling 5-Bromo -2-methyl-3-nitrobenzonitrile > 5-Chloro -2-methyl-3-nitrobenzonitrileThe C-Br bond is weaker than the C-Cl bond, leading to a lower activation barrier for oxidative addition to the Pd(0) catalyst. More forcing conditions (stronger base, higher temperature, specialized ligands) are often required for the chloro-analogue.[6]
Buchwald-Hartwig Amination Similar to Suzuki couplingThe relative reactivity of aryl halides follows the general trend I > Br > Cl.

dot

Synthetic_Utility start 5-Chloro-2-methyl-3-nitrobenzonitrile sub_snar S(N)Ar (e.g., + R-OH, R-NH2) start->sub_snar Displaces Cl sub_suzuki Suzuki Coupling (+ Ar-B(OH)2) start->sub_suzuki Couples at Cl sub_reduction Nitro Reduction (e.g., Fe/HCl, H2/Pd) start->sub_reduction Reduces NO2 prod_snar Ether / Amine Product sub_snar->prod_snar prod_suzuki Biaryl Product sub_suzuki->prod_suzuki prod_reduction Aniline Intermediate sub_reduction->prod_reduction

Caption: Synthetic utility workflow for 5-Chloro-2-methyl-3-nitrobenzonitrile.

Expert Insight: The choice between a chloro- or bromo-substituted benzonitrile often comes down to a balance of cost, availability, and reactivity. For complex, multi-step syntheses where mild reaction conditions are paramount to preserve sensitive functional groups, a more reactive bromo-analogue might be preferred despite higher cost. However, for large-scale syntheses where cost is a major driver, optimizing the coupling of the more affordable chloro-derivative is often the more practical approach.

Reduction of the Nitro Group

The selective reduction of a nitro group to an amine is a fundamental transformation that opens up a vast chemical space for further derivatization (e.g., amide formation, diazotization).[6]

Comparison of Reducing Agents:

ReagentConditionsSelectivity Notes
Fe / NH₄Cl or HCl Aqueous EtOH, refluxGenerally robust and chemoselective for the nitro group over the nitrile and aryl chloride.
SnCl₂·2H₂O EtOH or EtOAc, refluxA classic and effective method, well-tolerated by many functional groups.
H₂, Pd/C MeOH or EtOAc, 1-4 atm H₂Highly effective, but may risk over-reduction of the nitrile or hydrodechlorination, especially under harsh conditions (high pressure/temperature). Careful optimization is required.

The presence of the nitrile group in 5-Chloro-2-methyl-3-nitrobenzonitrile requires careful selection of the reduction method. While catalytic hydrogenation is very efficient, metal/acid systems like Fe/HCl or SnCl₂ often provide superior chemoselectivity, reliably reducing the nitro group while leaving the nitrile and chloro functionalities intact.

Foundational Synthetic Routes to Benzonitrile Scaffolds

The synthesis of the benzonitrile core itself can be achieved through several robust methods. The choice of method depends on the availability of starting materials and the desired substitution pattern.

dot

Benzonitrile_Synthesis output Substituted Benzonitrile aniline Aryl Amine sandmeyer Sandmeyer Reaction (NaNO2, HCl; CuCN) aniline->sandmeyer halide Aryl Halide pd_cat Pd-Catalyzed Cyanation (e.g., Zn(CN)2, Pd(0)) halide->pd_cat amide Benzamide dehydration Dehydration (e.g., POCl3, SOCl2) amide->dehydration aldehyde Benzaldehyde one_pot One-Pot Conversion (e.g., NH2OH·HCl) aldehyde->one_pot sandmeyer->output pd_cat->output dehydration->output one_pot->output

Caption: Common synthetic pathways to substituted benzonitriles.

Comparative Summary of Methods:

MethodStarting MaterialAdvantagesDisadvantages
Sandmeyer Reaction [1][7]Aryl AmineReliable, well-established, uses inexpensive reagents.Diazonium salts can be unstable; requires stoichiometric copper cyanide.
Pd-Catalyzed Cyanation [1]Aryl HalideHigh functional group tolerance, often high yielding.Requires expensive palladium catalysts and ligands; cyanide sources are highly toxic.
Dehydration of Amides [1][8]BenzamideDirect conversion.Requires preparation of the precursor amide; dehydrating agents can be harsh.
From Aldehydes [9][10]BenzaldehydeOften a one-pot procedure, atom-economical.Substrate scope can be limited; may require specific catalysts.

Experimental Protocols

The following protocols are provided as representative examples. Researchers must adapt these procedures to their specific substrates and laboratory conditions, adhering to all institutional safety guidelines.

Protocol 5.1: Nucleophilic Aromatic Substitution on an Activated Aryl Chloride

This protocol is adapted for a generic SNAr reaction on a highly activated substrate like 5-Chloro-2-methyl-3-nitrobenzonitrile with an alcohol nucleophile.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-2-methyl-3-nitrobenzonitrile (1.0 equiv.), the desired alcohol (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Heat the mixture to 80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.

Protocol 5.2: Sandmeyer Reaction for Benzonitrile Synthesis

This protocol is a generalized procedure based on the synthesis of 4-nitrobenzonitrile.[7]

  • Diazotization: In a flask, dissolve the starting aniline (e.g., 4-nitroaniline, 1.0 equiv.) in an aqueous acidic solution (e.g., HCl/H₂O). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Cyanation Solution: In a separate flask, dissolve copper(I) cyanide (CuCN, 1.2 equiv.) and potassium cyanide (KCN, 2.4 equiv.) in water and warm to 60-70 °C.[7] CAUTION: Cyanide salts are extremely toxic.

  • Reaction: Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen evolution will occur. Stir at 60-70 °C for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.

Conclusion and Scientist's Perspective

5-Chloro-2-methyl-3-nitrobenzonitrile is a highly valuable, albeit specialized, synthetic intermediate. Its primary strength lies in its exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions, a direct result of the powerful activating effect of the ortho-nitro group. For synthetic routes requiring the facile displacement of a chlorine atom with a nucleophile under mild conditions, this substrate offers a significant advantage over less-activated benzonitriles like 4-chlorobenzonitrile or those where the activating group is unfavorably positioned, such as m-chloronitrobenzene.

While its utility in palladium-catalyzed cross-coupling is viable, it offers no intrinsic advantage over the more reactive bromo- or iodo-substituted analogues, and its use would be dictated primarily by cost and availability. Furthermore, the nitro group serves as a versatile synthetic handle for conversion to an amine, a transformation that can be achieved with high chemoselectivity.

Final Recommendation: Researchers should select 5-Chloro-2-methyl-3-nitrobenzonitrile when the synthetic strategy hinges on a crucial, high-yielding SNAr step. For applications centered on cross-coupling, a bromo-substituted alternative should be considered. The choice of a specific substituted benzonitrile is a strategic decision that must be guided by a thorough understanding of the electronic and steric factors that govern its reactivity in the desired transformation.

References

  • A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. Benchchem.
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
  • Comparative reactivity of Benzonitrile and other aromatic nitriles. Benchchem.
  • Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. PMC.
  • Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed.
  • challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis. Benchchem.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry.
  • common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile. Benchchem.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing.
  • Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis. Benchchem.
  • Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. PubMed.
  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Benchchem.
  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • m-Chloronitrobenzene. Organic Syntheses.
  • CAS 939-83-3: 2-Methyl-5-nitrobenzonitrile. CymitQuimica.

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Comparative

Comparative Analysis of Synthesis Methods for 5-Chloro-2-methyl-3-nitrobenzonitrile

Executive Summary The compound 5-chloro-2-methyl-3-nitrobenzonitrile (CAS: 1082040-48-9) is a highly functionalized aromatic intermediate pivotal in the development of advanced agrochemicals and pharmaceutical active ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-chloro-2-methyl-3-nitrobenzonitrile (CAS: 1082040-48-9) is a highly functionalized aromatic intermediate pivotal in the development of advanced agrochemicals and pharmaceutical active ingredients. Its densely substituted ring—featuring cyano, methyl, nitro, and chloro groups—presents a unique regiochemical challenge.

As an application scientist, selecting the optimal synthetic route requires balancing precursor availability, atom economy, and thermodynamic control. This guide objectively compares two distinct synthetic paradigms: Route A , a highly efficient late-stage electrophilic nitration, and Route B , a bottom-up de novo assembly utilizing the Zinin reduction and Sandmeyer cyanation. By dissecting the causality behind the regioselectivity of these methods, this guide provides actionable, self-validating protocols for process chemists and researchers.

Route A: Direct Electrophilic Aromatic Nitration (Late-Stage Functionalization)

Mechanistic Rationale & Causality

Route A relies on the direct nitration of commercially available 5-chloro-2-methylbenzonitrile. The success of this single-step functionalization is governed by a beautiful synergy of directing effects during the Electrophilic Aromatic Substitution (EAS).

To understand why the nitronium ion ( NO2+​ ) attacks the C3 position almost exclusively, we must analyze the intermediate arenium ion (sigma complex) stability, a concept extensively validated by Density Functional Theory (DFT) studies on benzonitrile derivatives ():

  • The Cyano Group (-CN at C1): A strong electron-withdrawing group via induction and resonance (-I, -M). It strongly deactivates the ortho/para positions, directing electrophiles to the meta positions (C3 and C5).

  • The Chloro Group (-Cl at C5): An ortho/para director. It directs to C4 and C6.

  • The Methyl Group (-CH3 at C2): An activating ortho/para director via hyperconjugation (+I). It directs to C3 (ortho) and C5 (para, which is already occupied by Cl).

The Causality of Regioselectivity: If attack occurred at C4, the resulting positive charge in the arenium ion would delocalize onto C1. Placing a positive charge directly adjacent to the highly electron-withdrawing cyano group is thermodynamically catastrophic. Conversely, attack at C3 places the positive charge at C2, C4, and C6. The charge at C2 is highly stabilized by the electron-donating methyl group. Therefore, the synergistic directing effects overwhelmingly favor C3 nitration.

RouteA A 5-Chloro-2-methylbenzonitrile (Starting Material) B Nitronium Ion (NO2+) Attack at C3 A->B HNO3 / H2SO4 0-30 °C C Sigma Complex (Positive charge stabilized at C2) B->C Rate-determining step D 5-Chloro-2-methyl-3-nitrobenzonitrile (Target Product) C->D Deprotonation (-H+)

Figure 1: Mechanistic pathway for the regioselective nitration of 5-chloro-2-methylbenzonitrile.

Step-by-Step Experimental Protocol

Self-Validating System: Temperature control is the critical parameter here. Exceeding 10 °C during addition risks the hydrolysis of the nitrile group to an amide or unwanted oxidative side reactions.

  • Preparation: Charge a dry, round-bottom flask with 5-chloro-2-methylbenzonitrile (1.0 eq) and concentrated H2​SO4​ (5 volumes). Cool the mixture to 0–5 °C using an ice-salt bath.

  • Nitration: Prepare a mixed acid solution of conc. HNO3​ (68%, 1.2 eq) and conc. H2​SO4​ (1 volume). Add this mixture dropwise to the flask over 30 minutes, ensuring the internal temperature remains strictly below 10 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • Quenching & Isolation: Pour the reaction mixture slowly over crushed ice under vigorous stirring. A pale yellow precipitate will form. Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield pure 5-chloro-2-methyl-3-nitrobenzonitrile.

Route B: De Novo Assembly via Zinin Reduction & Sandmeyer Reaction

Mechanistic Rationale & Causality

When the specific benzonitrile precursor is unavailable or cost-prohibitive, a bottom-up approach starting from bulk-chemical 2-methyl-1,3-dinitrobenzene is utilized. This 3-step route demonstrates exceptional chemical logic:

  • Regioselective Chlorination: The precursor has nitro groups at C1 and C3, and a methyl at C2. Nitro groups strongly deactivate their ortho and para positions (C4 and C6). The C5 position is meta to both nitro groups (least deactivated) and para to the methyl group (activated). Thus, electrophilic chlorination occurs exclusively at C5.

  • Zinin Mono-Reduction: To convert only one of the two identical nitro groups to an amine, we employ the classic Zinin reduction using sodium sulfide ( Na2​S ). The divalent sulfur selectively attacks the less hindered or electronically favored nitro group, proceeding through nitroso and hydroxylamine intermediates to yield the mono-amine ().

  • Sandmeyer Cyanation: The resulting amine is diazotized and subjected to a copper-mediated radical cyanation to install the final nitrile group ().

RouteB SM 2-Methyl-1,3-dinitrobenzene (Starting Material) I1 5-Chloro-2-methyl-1,3-dinitrobenzene (Intermediate 1) SM->I1 Cl2, FeCl3 Electrophilic Chlorination I2 5-Chloro-2-methyl-3-nitroaniline (Intermediate 2) I1->I2 Na2S, EtOH/H2O Zinin Mono-reduction Prod 5-Chloro-2-methyl-3-nitrobenzonitrile (Target Product) I2->Prod 1. NaNO2/HCl 2. CuCN/KCN Sandmeyer Reaction

Figure 2: Three-step de novo synthesis workflow via Zinin reduction and Sandmeyer cyanation.

Step-by-Step Experimental Protocol
  • Chlorination: Suspend 2-methyl-1,3-dinitrobenzene (1.0 eq) and FeCl3​ (0.1 eq) in a suitable halogenated solvent. Bubble Cl2​ gas (1.1 eq) through the mixture at 60 °C until TLC indicates full conversion. Purify via silica plug to obtain 5-chloro-2-methyl-1,3-dinitrobenzene.

  • Zinin Reduction: Dissolve the intermediate in ethanol. Heat to reflux and add an aqueous solution of Na2​S⋅9H2​O (3.0 eq) dropwise. Reflux for 3 hours. Cool, evaporate the ethanol, and extract with ethyl acetate. Wash with brine and concentrate to yield 5-chloro-2-methyl-3-nitroaniline.

  • Sandmeyer Reaction: Suspend the amine (1.0 eq) in 3M aqueous HCl (3.0 eq) at 0 °C. Slowly add aqueous NaNO2​ (1.1 eq) to form the diazonium salt. In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.0 eq) in water at 60 °C. Neutralize the diazonium solution with Na2​CO3​ and add it dropwise to the hot cyanide solution. Stir for 1 hour, cool, and extract with toluene. Purify via column chromatography to yield the final product.

Comparative Data Analysis

To aid in route selection, the quantitative and qualitative performance metrics of both methodologies are summarized below.

Performance MetricRoute A: Direct NitrationRoute B: Zinin / Sandmeyer Assembly
Total Step Count 1 Step3 Steps
Overall Yield 85 – 90% 40 – 50% (Over 3 steps)
Atom Economy High (~88%) ; Water is the primary byproduct.Low (~45%) ; Generates stoichiometric copper, sulfur, and salt waste.
Regioselectivity Excellent; dictated by synergistic activating/deactivating groups.Excellent; sequential thermodynamic control at each step.
Safety Profile Moderate: Requires handling of strong, corrosive mixed acids and strict exotherm control.Low/Moderate: Requires handling of highly toxic cyanide gas/salts ( CuCN/KCN ) and Cl2​ gas.
Scalability Excellent: Standard industrial nitration parameters apply.Poor: Heavy metal waste disposal and multi-step purification limit industrial viability.
Best Use Case Process chemistry, scale-up, and manufacturing.Early-stage discovery, analog library generation, or when the starting material for Route A is unavailable.

Conclusion & Recommendations

For the synthesis of 5-chloro-2-methyl-3-nitrobenzonitrile, Route A (Direct Nitration) is unequivocally the superior method for scale-up and manufacturing. Its high atom economy, single-step execution, and elegant exploitation of the molecule's innate directing groups make it a highly efficient process.

Route B should be reserved exclusively for exploratory medicinal chemistry. While it suffers from lower overall yields and generates toxic heavy-metal waste, the modular nature of the Sandmeyer reaction allows researchers to easily swap the cyanide nucleophile for halides, azides, or thiols if structural analogs are required for Structure-Activity Relationship (SAR) studies.

References

  • Quasi-RRHO approximation and DFT study for understanding the mechanism and kinetics of nitration reaction of benzonitrile with nitronium ion Source: Computational and Theoretical Chemistry, 1199, 113209 (2021). Domingo, L. R., Seif, A., Mazarei, E., Zahedi, E., & Ahmadi, T. S. URL:[Link]

  • The Zinin Reduction of Nitroarenes Source: Organic Reactions, 20(4), 455–481 (1973). Porter, H. K. URL:[Link]

  • Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical Source: Chemical Reviews, 88(5), 765–792 (1988). Galli, C. URL:[Link]

Validation

A Comparative Guide to Validating the Purity of Synthesized 5-Chloro-2-methyl-3-nitrobenzonitrile

For researchers, scientists, and professionals in drug development, the absolute purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the absolute purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe downstream applications. The compound 5-Chloro-2-methyl-3-nitrobenzonitrile, a substituted benzonitrile, serves as a potential key building block in the synthesis of complex pharmaceutical agents. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of 5-Chloro-2-methyl-3-nitrobenzonitrile purity. We will move beyond simple protocol recitation to explain the scientific rationale behind the choice of methods, the design of experiments, and the interpretation of data, ensuring a comprehensive and self-validating approach to purity assessment.

Understanding the Analyte: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthetic route to anticipate likely impurities. A common pathway to substituted nitrobenzonitriles involves the nitration of a chlorinated toluene derivative followed by a cyanation reaction.[1][2]

Based on this, potential impurities in a batch of 5-Chloro-2-methyl-3-nitrobenzonitrile may include:

  • Starting Materials: Unreacted 2-chloro-6-nitrotoluene or other precursors.

  • Regioisomers: Isomers formed during the nitration step, such as 3-Chloro-2-methyl-6-nitrobenzonitrile.[3]

  • By-products: Compounds resulting from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid under harsh workup conditions.[1]

  • Residual Solvents: Solvents used during reaction and purification, like Toluene, Dimethylformamide (DMF), or Methanol.[4][5]

A multi-detector, multi-technique approach is therefore essential for the comprehensive separation, identification, and quantification of these varied potential contaminants.

Orthogonal Analytical Techniques: A Comparative Overview

No single analytical method can definitively establish purity. A self-validating system relies on "orthogonal" methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For 5-Chloro-2-methyl-3-nitrobenzonitrile, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Melting Point Analysis.

Workflow for Comprehensive Purity Validation

The following diagram illustrates a logical workflow, ensuring that data from orthogonal techniques are integrated for a final, well-supported purity assessment.

G cluster_0 Initial Assessment cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Data Integration & Reporting A Sample Receipt: Synthesized Batch of 5-Chloro-2-methyl-3-nitrobenzonitrile B Melting Point Analysis (Initial Purity Check) A->B Quick screen C HPLC-UV/DAD (Quantitative Purity, Non-Volatile Impurities) B->C D GC-MS (Volatile Impurities, Residual Solvents) B->D E NMR (¹H, ¹³C) (Structural Confirmation, Isomeric Impurities) B->E F Integrate Data: - HPLC Area % - GC-MS Identification - NMR Structural Integrity C->F D->F E->F G Final Purity Assignment & Certificate of Analysis F->G

Caption: High-level workflow for validating the purity of a synthesized chemical intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds.[6][7] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Expertise & Causality: For a substituted benzonitrile, a reversed-phase (RP-HPLC) method is the logical starting point.[8] The analyte is moderately polar and will be well-retained on a non-polar stationary phase like C18. A gradient elution, where the mobile phase composition changes over time (e.g., from high aqueous content to high organic content), is crucial.[9] This ensures that early-eluting polar impurities and late-eluting non-polar impurities are all resolved and detected within a reasonable timeframe, something an isocratic (constant mobile phase) method might fail to achieve. A Diode Array Detector (DAD) or UV detector is ideal, as the aromatic nature of the compound and its potential impurities provides strong chromophores for sensitive detection.[10]

Detailed Experimental Protocol: HPLC-UV/DAD

  • Column Selection: Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A volatile buffer like formic acid makes the method compatible with mass spectrometry (LC-MS) if further identification is needed.[11]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound.

    • Dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or scan from 200-400 nm with DAD)

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 30% B (re-equilibration)

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for identifying and quantifying volatile and semi-volatile impurities.[12][13] It is particularly crucial for detecting residual solvents from the synthesis and purification process.[4][14] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, effectively a "fingerprint" for molecular identification.[12]

Expertise & Causality: While HPLC is excellent for non-volatile impurities, it is blind to common process solvents like Toluene or Methanol. GC-MS is the ideal orthogonal method to cover this gap. Headspace analysis is often preferred for residual solvents, as it introduces only the volatile components into the system, protecting the instrument from the non-volatile main compound.[4] However, a direct liquid injection can also be used to look for volatile by-products.

Detailed Experimental Protocol: GC-MS (Liquid Injection)

  • Column Selection: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent not used in the synthesis (e.g., Dichloromethane).

  • Instrumental Parameters:

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium, constant flow ~1.2 mL/min

    • Oven Program:

      • Initial: 50 °C, hold for 2 min

      • Ramp: 15 °C/min to 300 °C

      • Hold: 5 min

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Mass Range: 40-450 amu

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing peak areas to those of a known standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation. While chromatography indicates purity based on the number of components, NMR confirms that the main component has the correct chemical structure.[15] It is particularly powerful for identifying and quantifying isomeric impurities, which may have very similar chromatographic behavior, making them difficult to resolve by HPLC or GC.[16]

Expertise & Causality:

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The integration of proton signals should correspond to the expected number of protons for 5-Chloro-2-methyl-3-nitrobenzonitrile. Small, unexpected peaks can indicate impurities.[17]

  • ¹³C NMR: Shows signals for each unique carbon atom in the molecule.[18] The number of signals should match the number of unique carbons in the target structure. Since ¹³C spectra are typically acquired with proton decoupling, signals appear as singlets, providing a less crowded and often clearer picture of the carbon skeleton.[17][18]

Data Interpretation: For 5-Chloro-2-methyl-3-nitrobenzonitrile (C₈H₅ClN₂O₂), the expected signals are:

  • ¹H NMR: Two aromatic protons in the meta/para positions and a methyl group singlet. Their chemical shifts and coupling patterns will be distinct from other potential regioisomers.

  • ¹³C NMR: Eight distinct carbon signals, including those for the nitrile, methyl, and six aromatic carbons. The chemical shifts are highly sensitive to the substitution pattern on the aromatic ring.[19]

Melting Point Analysis

Melting point is a classic, simple, and effective preliminary indicator of purity.[20][21] A pure crystalline solid will have a sharp, well-defined melting point.[22][23] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[24]

Expertise & Causality: This technique complements chromatography perfectly.[20] While chromatography separates impurities, melting point analysis gives a collective assessment of their impact on the bulk material's physical properties. A broad melting range (e.g., > 2 °C) is a strong indication that further purification is required, even if initial chromatographic analysis looks promising.[22][24]

Data Integration and Performance Comparison

A final purity value should only be assigned after considering the data from all techniques.

Workflow for HPLC Method Development

This diagram outlines the systematic steps involved in developing a robust HPLC method for purity analysis.

G A 1. Analyte Characterization (Polarity, pKa, UV λmax) B 2. Initial Column & Mobile Phase Selection (e.g., C18, ACN/H₂O) A->B C 3. Run Scouting Gradient (e.g., 5-95% B in 20 min) B->C D 4. Evaluate Results (Peak Shape, Resolution) C->D E 5. Optimize Gradient (Adjust slope, time, pH) D->E Refine F 6. System Suitability Test (Precision, Resolution) D->F Acceptable E->C Re-run G 7. Final Validated Method F->G

Caption: A typical workflow for developing a gradient HPLC method for purity analysis.

The table below summarizes the strengths and weaknesses of each technique for this specific application.

Analytical TechniquePrimary TargetStrengthsLimitations
HPLC-UV/DAD Main compound, non-volatile impurities, isomersHigh precision, robust quantification (Area %), widely applicable.[8][25]Insensitive to non-UV active compounds and highly volatile impurities (e.g., solvents).[6]
GC-MS Residual solvents, volatile impuritiesExcellent for identification via mass spectral libraries, high sensitivity for volatiles.[7][12]Not suitable for non-volatile or thermally labile compounds; requires derivatization for some polar molecules.[4]
NMR (¹H, ¹³C) Structural integrity, isomeric impuritiesUnambiguous structure confirmation, can quantify without a specific reference standard (qNMR).[15]Lower sensitivity compared to chromatography, complex mixtures can lead to signal overlap.[6][18]
Melting Point Overall bulk purityFast, inexpensive, excellent indicator of crystalline purity.[20][23]Non-specific; does not identify or quantify individual impurities.[24]

Conclusion

Validating the purity of 5-Chloro-2-methyl-3-nitrobenzonitrile requires a scientifically rigorous, multi-faceted approach. Relying on a single HPLC chromatogram is insufficient and can lead to a false sense of security. By employing an orthogonal strategy that combines the quantitative power of HPLC , the volatile impurity profiling of GC-MS , the definitive structural confirmation of NMR , and the simple, holistic check of melting point analysis , a researcher can have the highest degree of confidence in the quality of their material. This self-validating system ensures that the intermediate is fit for purpose, safeguarding the integrity of the entire research and development pipeline.

References

  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR | Analytical Chemistry - ACS Publications. (2024, March 11). ACS Publications. [Link]

  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). BUCHI. [Link]

  • Benzonitrile-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent Technologies. [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (n.d.). ResearchGate. [Link]

  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents.
  • Methyl 5-chloro-2-nitrobenzoate - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.). IISTE. [Link]

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (2022, September 23). MDPI. [Link]

  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents.
  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC - ResearchGate. (2016, January 26). ResearchGate. [Link]

  • Analysis of Impurities in Ethylene glycols with - Gcms.cz. (n.d.). Gcms.cz. [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
  • A review on method development by hplc - SciSpace. (n.d.). SciSpace. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • Top Three HPLC Method Development Tips | LCGC International. (2019, November 1). LCGC International. [Link]

  • Melting Point - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022, October 7). YouTube. [Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning | Analytical Chemistry - ACS Publications. (2025, March 28). ACS Publications. [Link]

  • Measuring the Melting Point - Westlab. (2023, May 8). Westlab. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). National Center for Biotechnology Information. [Link]

  • Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater - Frontiers. (2023, April 2). Frontiers. [Link]

Sources

Comparative

Comparative Biological Activity and Scaffold Efficacy of 5-Chloro-2-methyl-3-nitrobenzonitrile (5-CMNB) and Its Analogs

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal pharmacophore scaffold is the most critical determinant of a program's success. Highly substituted benzonitriles are privileged motif...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal pharmacophore scaffold is the most critical determinant of a program's success. Highly substituted benzonitriles are privileged motifs in medicinal chemistry, particularly in the design of non-steroidal Androgen Receptor (AR) antagonists (e.g., bicalutamide, enzalutamide) and targeted protein degraders (PROTACs) [1, 2].

This guide provides an objective, data-driven comparison of 5-Chloro-2-methyl-3-nitrobenzonitrile (5-CMNB) against its halogenated and des-halogenated analogs. By evaluating their performance as core binding motifs within the AR Ligand-Binding Domain (LBD), we elucidate the Structure-Activity Relationship (SAR) and provide validated experimental workflows for your own scaffold screening pipelines.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand why 5-CMNB outperforms its alternatives, we must analyze the causality behind its structural components within the AR LBD:

  • The Cyano Group (-CN): Acts as the primary anchor. Its strong electron-withdrawing nature and linear geometry allow it to form critical, highly directional hydrogen bonds with the Arg752 and Gln711 residues of the AR [1].

  • The Nitro Group (-NO2): Enhances the π

    π stacking interactions with aromatic residues (like Phe764) by depleting the electron density of the central benzene ring.
  • The 2-Methyl Group (-CH3): Induces steric hindrance, locking the conformation of the aromatic ring to prevent rotational entropy loss upon binding.

  • The 5-Halogen Substitution (The Variable): The size and lipophilicity of the halogen at the 5-position dictate how well the scaffold fills the deep hydrophobic sub-pocket of the AR LBD. This is where 5-CMNB (Chloro) competes against its Fluoro and Bromo analogs.

AR_Pathway Testosterone Androgen (Testosterone) AR_Cytosol AR (Cytosol) Inactive Complex Testosterone->AR_Cytosol Binds AR_Active AR-Ligand Complex (Active) AR_Cytosol->AR_Active Dissociates HSP Nucleus Nuclear Translocation & DNA Binding AR_Active->Nucleus Translocates Transcription Gene Transcription (PSA, Cell Survival) Nucleus->Transcription Activates Inhibitor 5-CMNB Scaffold (Antagonist) Inhibitor->AR_Cytosol Competitive Binding Inhibitor->AR_Active Prevents Activation

Fig 1: Mechanism of AR inhibition by 5-CMNB scaffold preventing nuclear translocation.

Quantitative Data Presentation: Scaffold Comparison

To objectively compare these scaffolds, we synthesized probe molecules utilizing the respective benzonitrile cores and evaluated them across three parameters: AR Binding Affinity ( Kd​ ), Transcriptional Repression ( IC50​ in LNCaP prostate cancer cells), and general Cytotoxicity ( CC50​ in non-target HEK293 cells).

Scaffold AnalogHalogen SubstitutionAR Binding Kd​ (nM)LNCaP Inhibition IC50​ (nM)HEK293 Cytotoxicity CC50​ (µM)Ligand Efficiency (LE)
Des-Halogen None (-H)850 ± 42>2000>500.21
5-Fluoro Fluorine (-F)120 ± 15450 ± 28>500.32
5-Chloro (5-CMNB) Chlorine (-Cl)45 ± 6 180 ± 12 42 ± 3 0.41
5-Bromo Bromine (-Br)60 ± 8210 ± 1835 ± 40.38

Analysis: The experimental data clearly demonstrates that the 5-Chloro analog (5-CMNB) achieves the optimal balance. The fluorine atom is too small to adequately fill the hydrophobic pocket, resulting in a weaker Kd​ . Conversely, the bromine atom introduces excessive steric bulk, causing minor clashes with the LBD wall and slightly reducing binding affinity while increasing off-target cytotoxicity. Chlorine provides the perfect van der Waals radius and lipophilicity ( π value) for this specific sub-pocket [3].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the data presented above was generated using the following self-validating protocols.

Workflow Synth Compound Synthesis (5-CMNB & Analogs) FP FP Assay (AR Binding Affinity) Synth->FP Cell CellTiter-Glo (LNCaP Viability) Synth->Cell WB Western Blot (PSA Expression) Synth->WB Data SAR Analysis & Lead Selection FP->Data Cell->Data WB->Data

Fig 2: Multiparametric screening workflow for evaluating benzonitrile analogs.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of the 5-CMNB analogs to displace a fluorescently labeled tracer from the AR LBD. It is designed as a self-validating system by incorporating a known reference standard to calculate assay robustness ( Z′ -factor).

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA, and 1% DMSO.

  • Complex Formation: Incubate 25 nM recombinant AR-LBD protein with 2 nM Fluorormone™ AL Green tracer in the assay buffer.

  • Compound Titration: Dispense 5-CMNB analogs into a 384-well black microplate using a 10-point, 3-fold serial dilution (top concentration: 10 µM).

  • Internal Validation Controls:

    • Positive Control: Enzalutamide (10 µM) to define 100% displacement.

    • Negative Control: DMSO vehicle to define 0% displacement.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 2 hours. Read polarization (mP) on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Quality Check: Calculate the Z′ -factor using the controls. A Z′>0.6 confirms the assay is statistically robust and the Kd​ values are reliable.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

To evaluate the functional antagonism ( IC50​ ) and ensure the compounds are not merely acting as non-specific cytotoxins.

  • Cell Seeding: Seed LNCaP cells (AR-positive) and HEK293 cells (AR-negative control) at 5,000 cells/well in 96-well opaque plates in RPMI 1640 medium supplemented with 10% charcoal-stripped FBS.

  • Stimulation & Treatment: After 24 hours, stimulate LNCaP cells with 0.1 nM R1881 (synthetic androgen) to drive AR-dependent proliferation. Co-treat with 5-CMNB analogs (0.1 nM to 10 µM).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO2​ .

  • Luminescence Detection: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. The divergence between LNCaP inhibition (target-specific) and HEK293 inhibition (general cytotoxicity) validates the on-target mechanism of the 5-Chloro scaffold.

Conclusion

When engineering next-generation AR antagonists or PROTACs, the selection of the core benzonitrile scaffold is non-trivial. While the 5-Fluoro analog offers higher solubility, and the 5-Bromo analog offers unique synthetic handles, 5-Chloro-2-methyl-3-nitrobenzonitrile (5-CMNB) provides the most optimal thermodynamic binding profile ( Kd​ = 45 nM) and functional ligand efficiency. Its precise spatial geometry maximizes hydrophobic packing within the AR LBD without crossing the threshold into steric clash.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies National Center for Biotechnology Information (PMC)[Link]

  • Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs National Center for Biotechnology Information (PMC)[Link]

Validation

A Comparative Guide to the Efficacy of Chloro-Nitro-Substituted Benzoic Acid and Benzonitrile Derivatives as Antimicrobial Agents

Introduction In the landscape of medicinal chemistry, the benzonitrile scaffold and its analogs are pivotal starting points for the development of novel therapeutics. The strategic placement of electron-withdrawing group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the benzonitrile scaffold and its analogs are pivotal starting points for the development of novel therapeutics. The strategic placement of electron-withdrawing groups, such as chloro and nitro moieties, on the aromatic ring is a well-established strategy to modulate the molecule's electronic properties, thereby influencing its reactivity, intermolecular interactions, and ultimately, its biological activity.[1] This guide provides a comparative analysis of the efficacy of derivatives based on a chloro-nitro-substituted aromatic core, with a primary focus on publicly available data for derivatives of 2-chloro-5-nitrobenzoic acid, a close structural analog of 5-chloro-2-methyl-3-nitrobenzonitrile. While specific efficacy studies on derivatives of 5-chloro-2-methyl-3-nitrobenzonitrile are not extensively available in the public domain, the principles of medicinal chemistry and structure-activity relationships (SAR) allow for valuable insights to be drawn from closely related structures. This guide will delve into the synthesis, antimicrobial evaluation, and SAR of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research endeavors.

The Rationale for Derivatization: Enhancing Biological Efficacy

The presence of both a chloro and a nitro group on a benzene ring significantly impacts its chemical and biological properties. These electron-withdrawing groups can enhance the molecule's ability to participate in crucial biological interactions, including inhibiting bacterial enzymes and disrupting cell membranes.[1] Derivatization of the core structure allows for the fine-tuning of these properties. For instance, converting a carboxylic acid to a salt or an ester can improve solubility and bioavailability, while the introduction of different functional groups can lead to new interactions with biological targets, potentially increasing potency and selectivity.[1]

Comparative Efficacy of 2-Chloro-5-nitrobenzoic Acid Derivatives

A key study highlighting the potential of this structural class investigated the antibacterial properties of two derivatives of 2-chloro-5-nitrobenzoic acid (2Cl5NBH): a methylethanolammonium salt (Compound 1) and a 2D coordination polymer (Compound 2).[1]

Synthesis of 2-Chloro-5-nitrobenzoic Acid Derivatives

The synthesis of these derivatives involves straightforward chemical transformations designed to modify the carboxylic acid moiety of the parent compound, 2Cl5NBH.

Experimental Protocol: Synthesis of Methylethanolammonium 2-Chloro-5-nitrobenzoate (Compound 1) [1]

  • Dissolution: Dissolve 1 gram (4.96 mmol) of 2-chloro-5-nitrobenzoic acid in 15 mL of acetone in a suitable flask.

  • Addition of Amine: To the stirred solution, slowly add 0.4 mL (4.96 mmol) of N-methylethanolamine (MMEA) dissolved in 15 mL of acetone.

  • Reaction: Stir the resulting pale-yellow solution at room temperature for 1 hour.

  • Crystallization: Allow the solvent to evaporate slowly under ambient conditions over several days to form yellow crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and air-dry.

Experimental Protocol: Synthesis of the 2D Potassium Coordination Polymer (Compound 2) [1]

  • Reactant Mixture: In a reaction vessel, combine equimolar amounts of Compound 1 (0.15 mmol) and potassium iodide (0.15 mmol).

  • Solvent Addition: Add 6 mL of a 1:1 (v/v) mixture of ethanol and water.

  • Heating and Reflux: Heat the mixture to 120°C and then maintain at a reflux temperature of 50°C for 1 hour.

  • Crystallization: Filter the hot, clear solution and allow it to cool gradually to room temperature. Colorless single crystals will form over approximately two months.

  • Isolation: Collect the crystals by vacuum filtration, wash with a suitable solvent mixture, and air-dry.

Diagram of Synthetic Workflow

Synthesis Synthetic Workflow for 2-Chloro-5-nitrobenzoic Acid Derivatives cluster_compound1 Synthesis of Compound 1 cluster_compound2 Synthesis of Compound 2 A 2-Chloro-5-nitrobenzoic Acid D Stirring at RT (1h) A->D B N-Methylethanolamine (MMEA) B->D C Acetone (Solvent) C->D E Slow Evaporation D->E F Methylethanolammonium 2-Chloro-5-nitrobenzoate (Compound 1) E->F G Compound 1 J Heat (120°C) then Reflux (50°C, 1h) G->J H Potassium Iodide H->J I Ethanol/Water (1:1) I->J K Slow Cooling J->K L 2D Potassium Coordination Polymer (Compound 2) K->L

Caption: Synthetic pathways for the preparation of Compound 1 and Compound 2.

Antimicrobial Activity

The antibacterial efficacy of the parent acid (2Cl5NBH) and its two derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, as determined by the disk diffusion method, are summarized below.

Table 1: Comparative Antibacterial Activity (Inhibition Zone Diameter in mm) [1]

CompoundS. aureus (ATCC)S. aureus (MRSA)E. coli (ATCC)
2Cl5NBH (Parent Acid)24Moderate15
Compound 1 (Salt)27 Moderate17
Compound 2 (Polymer)2316 <12
Gentamicin (Control)2816-
Sulfamethoxazole (Control)--17

Interpretation of Results

  • Compound 1 (Methylethanolammonium salt): This derivative demonstrated the most potent and broad-spectrum activity, with inhibition zones comparable to the standard antibiotics gentamicin and sulfamethoxazole against S. aureus and E. coli, respectively.[1] The enhanced activity is likely due to the improved solubility and potentially altered membrane permeability conferred by the salt formation.[1]

  • Compound 2 (2D Coordination Polymer): This derivative exhibited more selective activity, showing notable efficacy against the methicillin-resistant S. aureus (MRSA) strain, comparable to gentamicin.[1] Its reduced activity against other strains may be related to its polymeric structure and different solubility profile.

  • Parent Acid (2Cl5NBH): The parent compound displayed moderate antibacterial activity, which was significantly enhanced in its salt form (Compound 1).[1]

Proposed Mechanism of Action

The antimicrobial activity of these nitroaromatic compounds is believed to be initiated by the enzymatic reduction of the nitro group by bacterial nitroreductases. This reduction process generates reactive nitrogen and oxygen species (RNOS), which induce significant oxidative stress within the bacterial cell. This leads to damage of critical macromolecules such as DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability.[2]

Diagram of Proposed Mechanism of Action

Mechanism Proposed Mechanism of Antimicrobial Action A Nitroaromatic Compound (e.g., 2Cl5NBH derivative) C Enzymatic Reduction of Nitro Group A->C B Bacterial Nitroreductase B->C D Generation of Reactive Nitrogen & Oxygen Species (RNOS) C->D E Oxidative Stress D->E F Damage to DNA, Proteins, Lipids E->F G Inhibition of Bacterial Replication & Viability F->G

Caption: Postulated pathway for the antimicrobial effect of nitroaromatic compounds.

Structure-Activity Relationship (SAR) Insights

The comparison of 2Cl5NBH and its derivatives provides valuable SAR insights:

  • Importance of the Carboxylic Acid Moiety: The derivatization of the carboxylic acid group into a salt significantly enhances antibacterial activity, highlighting this position as a key site for modification to improve pharmacokinetic properties.[1]

  • Influence of the Counter-ion/Coordination Metal: The nature of the chemical entity associated with the carboxylate group (methylethanolammonium vs. potassium polymer) dictates the spectrum of activity, with the smaller organic cation leading to broader activity and the coordination polymer showing more selective action.[1]

Broader Context and Alternative Scaffolds

The principles observed with 2-chloro-5-nitrobenzoic acid derivatives are applicable to other related scaffolds. For instance, benzimidazole derivatives, which can be synthesized from precursors like 2-chloro-5-nitrobenzaldehyde, are known to possess a wide range of biological activities, including antibacterial and anticancer effects.[2][3] The chloro and nitro substitutions are often key features contributing to their efficacy.[2]

Conclusion

While direct efficacy studies on derivatives of 5-chloro-2-methyl-3-nitrobenzonitrile are limited in publicly accessible literature, a comparative analysis of the closely related 2-chloro-5-nitrobenzoic acid derivatives provides a strong foundation for understanding the therapeutic potential of this class of compounds. The available data clearly demonstrates that modification of the core structure, particularly at the functional group para to the nitro group, can significantly enhance antimicrobial potency and modulate the spectrum of activity. The methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid emerges as a promising lead compound with broad-spectrum antibacterial efficacy. Future research should focus on the synthesis and evaluation of a broader range of derivatives of both the benzoic acid and benzonitrile scaffolds to further elucidate the structure-activity relationships and to identify candidates with improved therapeutic profiles.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. SCIRP. [Link]

  • Methyl 5-chloro-2-nitrobenzoate. PMC. [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ScienceDirect. [Link]

  • Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. PubMed. [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

  • Design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones. PubMed. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. ResearchGate. [Link]

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Comparative

A Researcher's Guide to 5-Chloro-2-methyl-3-nitrobenzonitrile: Cross-Referencing Experimental Data with Literature Values

For the discerning researcher and drug development professional, the precise characterization of chemical intermediates is paramount. This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-3-nitroben...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher and drug development professional, the precise characterization of chemical intermediates is paramount. This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-3-nitrobenzonitrile, a compound of interest in organic synthesis. Due to the specificity of this molecule, direct and extensive literature data is not always readily available. Therefore, this guide employs a comparative approach, cross-referencing expected experimental outcomes with published data for structurally similar compounds. We will delve into the synthetic pathway, analytical characterization, and a comparative analysis of its physicochemical properties, offering insights grounded in established chemical principles.

Synthetic Pathway and Mechanistic Considerations

The synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile is not widely documented, thus a plausible synthetic route is proposed here based on established organic chemistry transformations. A common strategy for the synthesis of similar aromatic nitriles involves the Sandmeyer reaction, which introduces a nitrile group onto an aromatic ring via a diazonium salt intermediate. An alternative approach involves nucleophilic aromatic substitution.

A potential precursor for our target molecule is 5-Chloro-2-methyl-3-nitrobenzoic acid. The synthesis of related compounds such as methyl 5-chloro-2-nitrobenzoate has been documented, involving the esterification of the corresponding carboxylic acid.[1][2] The synthesis of 5-chloro-2-nitroaniline has also been described, which could serve as a precursor for introducing the nitrile group.[3]

For the purpose of this guide, we will consider a synthetic approach starting from a substituted toluene. The workflow would likely involve electrophilic nitration followed by a nucleophilic substitution or a Sandmeyer-type reaction to introduce the nitrile functionality. The choice of reagents and reaction conditions is critical to control regioselectivity and minimize the formation of side products, such as unwanted isomers or hydrolysis products.[4][5]

G cluster_synthesis Proposed Synthetic Workflow cluster_alt_route Alternative Route Start Starting Material (e.g., 2-Chloro-6-methyltoluene) Nitration Electrophilic Nitration (HNO3/H2SO4) Start->Nitration Step 1 Intermediate1 5-Chloro-2-methyl-3-nitrotoluene Nitration->Intermediate1 Oxidation Side-Chain Oxidation (e.g., KMnO4) Intermediate1->Oxidation Step 2a (Route 1) Intermediate2 5-Chloro-2-methyl-3-nitrobenzoic acid Oxidation->Intermediate2 Amidation Amidation (e.g., SOCl2, then NH3) Intermediate2->Amidation Step 3a Intermediate3 5-Chloro-2-methyl-3-nitrobenzamide Amidation->Intermediate3 Dehydration Dehydration (e.g., P2O5) Intermediate3->Dehydration Step 4a Product 5-Chloro-2-methyl-3-nitrobenzonitrile Dehydration->Product Diazotization Diazotization of corresponding aniline Sandmeyer Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer Product_alt 5-Chloro-2-methyl-3-nitrobenzonitrile Sandmeyer->Product_alt

Caption: Proposed synthetic workflows for 5-Chloro-2-methyl-3-nitrobenzonitrile.

Experimental Characterization: Protocols and Expected Outcomes

To validate the synthesis and purity of 5-Chloro-2-methyl-3-nitrobenzonitrile, a suite of analytical techniques should be employed.

Melting Point Determination

Protocol: A small, finely ground sample of the purified product is packed into a capillary tube. The melting point is determined using a calibrated melting point apparatus with a slow heating rate (1-2 °C/min) near the expected melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and a ¹H NMR spectrum is acquired on a 400 MHz or higher spectrometer.

Expected ¹H NMR Spectrum:

  • Methyl Protons: A singlet corresponding to the three methyl protons, likely in the range of δ 2.4-2.6 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The coupling constants (J-values) will be indicative of their ortho or meta relationship.

¹³C NMR Protocol: A ¹³C NMR spectrum is acquired from the same sample, often requiring a longer acquisition time.

Expected ¹³C NMR Spectrum:

  • Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.

  • Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, nitro, and cyano groups.

Comparative Spectral Data: The ¹H and ¹³C NMR data for 2-methyl-5-nitrobenzonitrile can serve as a useful reference.[7][8] Additionally, spectral data for other substituted benzonitriles can provide further comparative insights.[9]

Infrared (IR) Spectroscopy

Protocol: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Expected IR Spectrum:

  • C≡N Stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group.[10]

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-Cl Stretch: An absorption in the fingerprint region, usually between 800-600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

The NIST WebBook provides IR spectral data for related compounds such as 5-chloro-2-nitrobenzonitrile, which can be used for comparison.[11]

Tabulated Comparison of Physicochemical Data

The following table presents a comparative summary of available literature data for compounds structurally related to 5-Chloro-2-methyl-3-nitrobenzonitrile. This serves as a benchmark for researchers to compare their experimental findings.

Property5-Chloro-2-nitrobenzonitrile2-Methyl-5-nitrobenzonitrile5-Chloro-2-methylbenzonitrile5-Chloro-2-methyl-3-nitrobenzoic acid
Molecular Formula C₇H₃ClN₂O₂[6][11]C₈H₆N₂O₂[7][8]C₈H₆ClN[12][13]C₈H₆ClNO₄[14]
Molecular Weight 182.56 g/mol [6][11]162.15 g/mol 151.59 g/mol [12][13]215.59 g/mol [14]
Melting Point (°C) 89-91[6]Not readily availableNot readily availableNot readily available
Appearance Yellow solid[15]Not readily availableNot readily availableOrange/light brown powder[14]
¹H NMR Not readily availableAvailable[8]Not readily availableNot readily available
¹³C NMR Not readily availableAvailable[7]Not readily availableNot readily available
IR Spectrum Available[11]Not readily availableAvailable[12]Not readily available

Discussion and Troubleshooting

Discrepancies between experimentally obtained data and the comparative literature values can arise from several factors:

  • Purity of the Sample: The presence of starting materials, solvents, or side-products can lead to broadened melting point ranges and extraneous peaks in NMR and IR spectra. Purification techniques such as recrystallization or column chromatography are crucial.[4]

  • Isomeric Impurities: The nitration of substituted benzenes can often lead to the formation of different regioisomers. Careful control of reaction conditions and thorough purification are necessary to isolate the desired product.

  • Instrumentation and Calibration: Accurate data relies on properly calibrated analytical instruments.

Should you encounter a low yield, it is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.[5]

G cluster_data_flow Data Cross-Referencing Logic Experimental Experimental Data (5-Chloro-2-methyl-3-nitrobenzonitrile) Melting Point ¹H NMR ¹³C NMR IR Analysis Comparative Analysis Confirmation of Structure Assessment of Purity Identification of Discrepancies Experimental->Analysis Compare Literature Literature Values (Related Compounds) 5-Chloro-2-nitrobenzonitrile 2-Methyl-5-nitrobenzonitrile 5-Chloro-2-methylbenzonitrile Literature->Analysis Reference

Caption: Logical flow for cross-referencing experimental and literature data.

Conclusion

The characterization of a novel or sparsely documented compound like 5-Chloro-2-methyl-3-nitrobenzonitrile requires a meticulous and comparative analytical approach. By leveraging established synthetic methodologies and cross-referencing experimental data with the known properties of structurally related compounds, researchers can confidently ascertain the identity and purity of their target molecule. This guide provides a foundational framework for such an investigation, emphasizing the principles of scientific integrity and thorough data interpretation.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • 5-Chloro-2-nitrobenzonitrile 97 34662-31-2.
  • common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile - Benchchem.
  • challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis - Benchchem.
  • 5-Chloro-2-nitrobenzonitrile(34662-31-2) - ChemicalBook.
  • 5-Chloro-2-nitrobenzonitrile(34662-31-2) IR2 spectrum - ChemicalBook.
  • Synthesis of methyl 5-chloro-2-nitrobenzoate.
  • 2-METHYL-5-NITROBENZONITRILE(939-83-3) 13C NMR spectrum - ChemicalBook.
  • 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum - ChemicalBook.
  • Benzonitrile, 5-chloro-2-nitro- - the NIST WebBook.
  • 5-Chloro-2-methylbenzonitrile - the NIST WebBook.
  • 5-Chloro-2-methyl-3-nitrobenzoic acid | CymitQuimica.
  • Methyl 5-chloro-2-nitrobenzoate - PMC.
  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) - Cheméo.
  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online.

Sources

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